2-Amino-thiazole-4-carboxylic acid hydrochloride
Description
BenchChem offers high-quality 2-Amino-thiazole-4-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-thiazole-4-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-1,3-thiazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S.ClH/c5-4-6-2(1-9-4)3(7)8;/h1H,(H2,5,6)(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHISTQNDZWDHGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The 2-Amino-Thiazole-4-Carboxylic Acid Scaffold: A Technical Guide to its Pharmacological Applications
Introduction: The Privileged Scaffold in Modern Drug Discovery
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. This structural motif is present in numerous clinically approved drugs, demonstrating its versatility and therapeutic relevance.[1] Within this important class of compounds, the 2-amino-thiazole-4-carboxylic acid core and its derivatives have garnered significant attention from researchers. This guide provides an in-depth technical exploration of this scaffold, focusing on its synthesis, diverse pharmacological applications, and the underlying mechanistic principles that drive its activity. We will delve into its role in the development of novel anticancer, antimicrobial, and anti-inflammatory agents, offering field-proven insights and detailed experimental protocols for the drug development professional.
Core Synthesis of the 2-Amino-Thiazole-4-Carboxylic Acid Scaffold
The foundational step in exploring the pharmacological potential of this scaffold is its synthesis. The Hantzsch thiazole synthesis is a classical and widely adopted method for creating the 2-aminothiazole ring.[1] The typical starting materials are an alpha-haloketone (or in this case, an alpha-haloester) and a thiourea.
Experimental Protocol: Synthesis of Ethyl 2-Aminothiazole-4-carboxylate
This protocol outlines a standard procedure for the synthesis of the ethyl ester of the core scaffold, a common precursor for further derivatization.
Materials:
-
Ethyl bromopyruvate
-
Thiourea
-
Absolute Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Sodium Hydroxide (NaOH) solution (2M)
-
Ice
-
Deionized water
-
Standard laboratory glassware (reflux condenser, round-bottom flask, beakers, etc.)
-
Stirring plate with heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus (with petroleum ether and ethyl acetate as mobile phase)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve thiourea (3 mol equivalent) in absolute ethanol (100 mL). To this solution, add ethyl bromopyruvate (2 mol equivalent).[2] A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to 70°C.[3] Allow the reaction to reflux for 12-24 hours, with continuous stirring.[2]
-
Reaction Monitoring: The progress of the reaction should be monitored by TLC, using a mobile phase of petroleum ether:ethyl acetate (1:3 v/v).[2] The disappearance of the starting materials will indicate the reaction's completion.
-
Work-up and Precipitation: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solution using a rotary evaporator to remove the excess ethanol.[2] Pour the concentrated residue into ice-cold water.
-
Basification and Isolation: Basify the aqueous mixture to a pH of 10 using a 2M NaOH solution. This will cause the product to precipitate out of the solution as an off-white solid.[2]
-
Purification: Collect the precipitate by filtration and wash it with cold deionized water. The crude product can be further purified by recrystallization from ethanol.[2]
-
Characterization: The structure and purity of the synthesized ethyl 2-aminothiazole-4-carboxylate should be confirmed using spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR.
Logical Flow of Synthesis
Caption: Workflow for the synthesis of the core scaffold.
Pharmacological Applications and Mechanisms of Action
The 2-amino-thiazole-4-carboxylic acid scaffold serves as a versatile template for the design of potent therapeutic agents across several disease areas.
Anticancer Activity
Derivatives of this scaffold have demonstrated significant cytotoxic effects against a range of cancer cell lines, including breast, lung, colon, and leukemia.[1]
Mechanism of Action: Kinase Inhibition
A primary mechanism of anticancer activity for many 2-aminothiazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.[4] For instance, the clinically approved drug Dasatinib, which contains a 2-aminothiazole core, is a potent inhibitor of the Bcr-Abl kinase and Src family kinases.[1] Other derivatives have been identified as allosteric modulators of protein kinase CK2, binding to a pocket outside the ATP-binding site and stabilizing an inactive conformation of the enzyme.[5] Sphingosine kinases (SphK1 and SphK2) are other targets for this class of compounds, which can lead to the promotion of apoptosis in cancer cells.[6]
Caption: Simplified pathway of kinase inhibition by 2-aminothiazole derivatives.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[7][8]
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
96-well microtiter plates
-
2-Amino-thiazole-4-carboxylic acid derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank control (medium only).[10]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.[10]
-
MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours, until a purple formazan precipitate is visible.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Shake the plate for 5-10 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
The 2-aminothiazole scaffold is a key component of many antimicrobial agents, including some third-generation cephalosporin antibiotics.[11] Derivatives of 2-amino-thiazole-4-carboxylic acid have shown promising activity against a range of bacteria and fungi, including multidrug-resistant strains.[2][12]
Mechanism of Action:
The antimicrobial mechanisms of 2-aminothiazole derivatives can be varied. Some have been shown to target essential bacterial enzymes. For example, they can act as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme involved in fatty acid biosynthesis in bacteria.[11] Another potential mechanism is the inhibition of MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[13]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[14][15]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[13][16]
-
Sterile 96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
Negative control (broth only)
-
Microplate reader or visual inspection
Step-by-Step Methodology:
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in the appropriate broth medium.[15]
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the broth, adjusted to a specific cell density (e.g., 5 x 105 CFU/mL for bacteria).[13]
-
Inoculation: Add the microbial inoculum to each well of the plate containing the serially diluted compounds.
-
Controls: Include wells for a positive control (microorganism with a known antibiotic), a negative control (broth only), and a solvent control (microorganism with the highest concentration of DMSO used).[13]
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).[13]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.[13]
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Derivatives of the 2-aminothiazole scaffold have been investigated for their anti-inflammatory properties.
Mechanism of Action: COX/LOX Inhibition
A key mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are involved in the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators. Some 2-aminothiazole derivatives have been shown to be selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[17][18][19] By inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins.
Caption: Mechanism of COX-2 inhibition by 2-aminothiazole derivatives.
Structure-Activity Relationship (SAR) Insights
The pharmacological activity of 2-amino-thiazole-4-carboxylic acid derivatives can be significantly modulated by the nature and position of substituents on the thiazole ring.
-
Position 2 (Amino Group): Acylation or formation of Schiff bases at the 2-amino group can lead to potent antimicrobial and anticancer agents. The nature of the substituent introduced can influence the compound's lipophilicity and its ability to form hydrogen bonds with the target protein.[2][20]
-
Position 4 (Carboxylic Acid Group): Esterification of the carboxylic acid at the 4-position is a common strategy. The ester group can be hydrolyzed in vivo to the active carboxylic acid form. The size and nature of the ester group can affect the compound's pharmacokinetic properties.[21]
-
Position 5: Introduction of various substituents at the 5-position can have a profound impact on activity and selectivity. For example, in the context of anti-tubercular agents, a benzyl group at this position was found to be crucial for whole-cell activity, while other substituents influenced enzyme inhibition.[21] For iNOS inhibitors, appropriately sized substituents at the 4- and 5-positions were found to improve inhibitory activity and selectivity.[22]
Quantitative Data Summary
The following table summarizes representative biological activity data for derivatives of the 2-aminothiazole scaffold.
| Compound Class | Target | Biological Activity | Value | Reference |
| 2-Aminothiazole Derivatives | COX-2 | IC50 | 0.09–0.71 µM | [17] |
| Aryl 2-Aminothiazoles | CK2α | IC50 | 3.4 µM | [5] |
| 2-Aminothiazole-4-carboxylate | M. tuberculosis H37Rv | MIC | 0.06 µg/mL | [21] |
| 2-Aminothiazole-4-carboxylate | mtFabH | IC50 | 0.95 µg/mL | [21] |
| 2-Aminothiazole Sulfonamides | DPPH radical scavenging | % Inhibition | Up to 90.09% | [23] |
Conclusion and Future Perspectives
The 2-amino-thiazole-4-carboxylic acid scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, ensures its continued relevance in drug discovery. Future research will likely focus on the rational design of new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of this scaffold in emerging therapeutic areas, such as neurodegenerative diseases and metabolic disorders, also holds significant promise. This guide has provided a comprehensive technical overview to aid researchers in harnessing the full potential of this remarkable chemical entity.
References
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Ejaz, S., Nadeem, H., Paracha, R. Z., Sarwar, S., & Ejaz, S. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC research notes, 12(1), 1-9. (URL: [Link])
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Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2022). STAR Protocols, 3(3), 101547. (URL: [Link])
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Breton, B., Basset, G., Gerby, B., Thomas, C., Shchors, K., Scheer, E., ... & Tora, L. (2019). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. 1. Identification of an allosteric binding site. Journal of medicinal chemistry, 62(4), 1803-1816. (URL: [Link])
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Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. (URL: [Link])
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General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... ResearchGate. (URL: [Link])
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Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. (URL: [Link])
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Hussein, M. A., Alam, O. A., & El-Sayed, M. A. (2021). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. Bioorganic Chemistry, 115, 105225. (URL: [Link])
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Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD. (URL: [Link])
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50731. (URL: [Link])
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Minimum Inhibitory Concentration (MIC). Emery Pharma. (URL: [Link])
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Medicinal Chemistry. (URL: [Link])
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Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. PrepChem.com. (URL: [Link])
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Al-Ostoot, F. H., & Youssif, B. G. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC medicinal chemistry, 13(2), 143-164. (URL: [Link])
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2-aminothiazole – Knowledge and References. Taylor & Francis. (URL: [Link])
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Bestgen, B., Gerlach, M., Zevallos, J., Schebb, N. H., & Jose, J. (2019). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action. Journal of medicinal chemistry, 62(4), 1817-1836. (URL: [Link])
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Asadi, A., & Asadi, Z. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(1), 1-25. (URL: [Link])
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Schömel, N., Breyer, N., Nam-Aiyer, S. K., Proschak, E., & Stark, H. (2014). Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors. Bioorganic & medicinal chemistry, 22(21), 6061-6072. (URL: [Link])
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Al-Balas, Q., Anthony, N. G., Al-Jaidi, B., Alnimr, A., Abbott, G., Brown, A. K., ... & Coxon, G. D. (2009). Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the β-ketoacyl-ACP synthase mtFabH. PloS one, 4(5), e5617. (URL: [Link])
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The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. (2020). International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 1-13. (URL: [Link])
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The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Molecules, 27(18), 5851. (URL: [Link])
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Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA. (2012). Bioorganic & Medicinal Chemistry Letters, 22(24), 7719-7725. (URL: [Link])
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Ueda, S., Kuwako, M., Ohtani, T., & Miyata, K. (2004). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Chemical and pharmaceutical bulletin, 52(5), 634-637. (URL: [Link])
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Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2022). Molecules, 27(9), 2975. (URL: [Link])
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Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (2018). Molecules, 23(3), 685. (URL: [Link])
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Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (2010). Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. (URL: [Link])
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Asadi, A., & Asadi, Z. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(1), 1-25. (URL: [Link])
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. (URL: [Link])
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SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. Semantic Scholar. (URL: [Link])
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Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. (URL: [Link])
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2-Aminothiazole-4-carboxylic acid. PubChem. (URL: [Link])
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Safety data sheet (SDS) and handling precautions for 2-Amino-thiazole-4-carboxylic acid HCl
Technical Guide: Safe Handling and Management of 2-Amino-thiazole-4-carboxylic acid HCl
Part 1: Executive Summary
2-Amino-thiazole-4-carboxylic acid hydrochloride (CAS 112539-08-9) is a critical heterocyclic building block in medicinal chemistry. It serves as a primary scaffold for the synthesis of third-generation cephalosporins, metallo-β-lactamase (MBL) inhibitors, and glycogen phosphorylase inhibitors. While the thiazole core offers versatile reactivity for peptidomimetic design, the hydrochloride salt form introduces specific handling requirements regarding hygroscopicity, acidity, and solubility that differ from the free acid.
This guide provides a self-validating safety and handling protocol, moving beyond generic SDS data to address the specific operational risks encountered in high-throughput screening (HTS) and scale-up synthesis.
Part 2: Chemical Identity & Physicochemical Profile
The hydrochloride salt enhances water solubility compared to the free acid, facilitating its use in aqueous buffers for biological assays. However, this also increases its susceptibility to hydrolytic degradation if improperly stored.
| Property | Data / Specification |
| Chemical Name | 2-Amino-thiazole-4-carboxylic acid hydrochloride |
| CAS Number | 112539-08-9 (Salt) / 40283-41-8 (Free Acid) |
| Molecular Formula | C₄H₄N₂O₂S[1][2] · HCl |
| Molecular Weight | 180.61 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Toluene) |
| Acidity (pKa) | ~2.5 (Carboxylic acid), ~5.3 (Aminothiazole conjugate acid) |
| Melting Point | >200°C (Decomposes); Free acid typically dec. ~245°C |
Part 3: Hazard Identification & Risk Assessment
While not classified as acutely toxic (Category 1/2), this compound is a significant irritant. The HCl moiety generates an acidic microenvironment upon contact with mucous membranes, necessitating strict respiratory and ocular protection.
GHS Classification:
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory) (H335)
Visual Logic: Risk Assessment & PPE Selection
Figure 1: Risk assessment logic flow linking specific hazards (dust, acidity) to required engineering controls and PPE.
Part 4: Strategic Handling & Engineering Controls
Storage & Stability Management
-
Hygroscopicity: The HCl salt is hygroscopic. Moisture absorption leads to clumping and hydrolysis of the carboxylic acid functionality over time.
-
Protocol: Store at 2–8°C in a tightly sealed container. For long-term storage (>3 months), store under an inert atmosphere (Argon or Nitrogen) and desiccate.
-
Light Sensitivity: Thiazole rings can undergo photo-oxidation. Store in amber vials or foil-wrapped containers.
Safe Solubilization Protocol
Dissolving the HCl salt in aqueous buffers can significantly lower the pH, potentially affecting downstream enzymatic assays (e.g., MBL inhibition assays).
Step-by-Step Workflow:
-
Weighing: Weigh the solid in a fume hood using an anti-static gun to prevent dust dispersal.
-
Solvent Addition: Add water or DMSO dropwise. Note: Dissolution in water may be slightly exothermic.
-
Buffering: Measure the pH. The solution will be acidic (pH ~2-3).
-
Neutralization: If used for biological assays, slowly adjust pH to 7.4 using 1N NaOH or a strong buffer (e.g., HEPES, Tris). Do not add base rapidly, as this may precipitate the free acid if the concentration exceeds its solubility limit.
Visual Logic: Solubilization & pH Adjustment
Figure 2: Decision matrix for solubilizing the HCl salt, highlighting the critical neutralization step for biological applications.
Part 5: Emergency Response Protocols
First Aid Measures
-
Eye Contact: Immediately flush with saline or water for 15 minutes . The acidity of the HCl salt poses a risk of corneal damage. Seek medical attention immediately.
-
Skin Contact: Wash with soap and water.[3][4] If redness persists (dermatitis), consult a physician.
-
Inhalation: Move to fresh air. If wheezing occurs, administer oxygen (trained personnel only).
Spill Management (Self-Validating Protocol)
-
Isolate: Evacuate non-essential personnel.
-
PPE: Don nitrile gloves, goggles, and N95 respirator.
-
Neutralize: Cover the spill with Sodium Bicarbonate (NaHCO₃) or a spill pillow to neutralize the acidity. Look for cessation of bubbling (CO₂ release) as a validation that neutralization is complete.
-
Clean: Sweep up the neutralized powder (now likely a sodium salt/slurry) into a biohazard bag.
-
Decontaminate: Wipe the surface with 70% ethanol followed by water.
Part 6: References
-
Matrix Scientific. (2024). 2-Amino-thiazole-4-carboxylic acid hydrochloride Safety Data Sheet. Retrieved from
-
PubChem. (2025).[5] Compound Summary: 2-Aminothiazole-4-carboxylic acid.[1][2][6][7][8][9][10][11] National Library of Medicine. Retrieved from
-
Fisher Scientific. (2024). Safety Data Sheet: 2-Aminothiazole Derivatives. Retrieved from
-
Al-Balas, Q., et al. (2009).[9][12] Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis. PLoS ONE, 4(5), e5617.[9] Retrieved from [9]
-
Santa Cruz Biotechnology. (2024). 2-Amino-thiazole-4-carboxylic acid hydrochloride Product Data. Retrieved from
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An In-Depth Technical Guide to Metabolic Stability Predictions for 2-Amino-Thiazole Based Pharmacophores
Executive Summary
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutic agents due to its versatile biological activities.[1][2][3][4] However, the journey from a promising hit compound to a viable drug candidate is often challenged by metabolic liabilities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and address the metabolic stability of 2-aminothiazole-based pharmacophores. We will delve into the key metabolic pathways, explore a synergistic approach combining in silico and in vitro predictive models, and provide detailed, field-proven protocols for essential experimental assays. Our focus is on the causality behind experimental choices and the integration of data to guide rational drug design, ultimately de-risking development and accelerating the delivery of safer, more effective medicines.
Introduction: The Double-Edged Sword of the 2-Aminothiazole Moiety
The 2-aminothiazole ring is a privileged structure, appearing in numerous approved drugs spanning indications from anticancer agents like Dasatinib to antivirals and anti-inflammatory drugs.[5] Its prevalence is due to its ability to act as a versatile pharmacophore, capable of forming key hydrogen bonds and participating in various biological interactions.[2][3]
However, this reactivity also makes it susceptible to metabolic transformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily.[6][7] Unexpected or rapid metabolism can lead to poor pharmacokinetic profiles, low bioavailability, and in some cases, the formation of reactive metabolites (RMs) that can cause idiosyncratic adverse drug reactions.[6][8][9][10] Therefore, a proactive and in-depth assessment of metabolic stability is not just a regulatory requirement but a critical step in the lead optimization phase.[11][12]
This guide will equip you with the knowledge and tools to navigate this challenge, turning potential metabolic liabilities into opportunities for rational molecular design.
Key Metabolic Pathways: Understanding the Sites of Vulnerability
The metabolic fate of a 2-aminothiazole-containing compound is largely dictated by its structure and the enzymes it encounters. The liver is the primary site of drug metabolism.[13][14] Key transformations are mediated by Phase I (functionalization) and Phase II (conjugation) enzymes.
Common Metabolic Hotspots:
-
Thiazole Ring Oxidation: The thiazole ring itself is a primary target for oxidation. Cytochrome P450 enzymes can catalyze the epoxidation of the C4-C5 double bond, which can lead to the formation of reactive intermediates.[6][7][9] This is a significant pathway that can result in covalent binding to cellular macromolecules, a potential source of toxicity.[7]
-
S-Oxidation and N-Oxidation: The sulfur and nitrogen atoms within the thiazole ring are also susceptible to oxidation, leading to the formation of S-oxides and N-oxides.[6]
-
Oxidative Ring Opening: In some instances, P450-mediated oxidation can lead to the cleavage and opening of the thiazole ring, a process that dramatically alters the structure and properties of the parent drug.[15]
-
Metabolism of Substituents: The substituents attached to the 2-amino group and at other positions on the thiazole ring are also common sites of metabolism (e.g., hydroxylation of aromatic rings, N-dealkylation, O-dealkylation).
Table 1: Common Metabolic Transformations of the 2-Aminothiazole Core
| Transformation | Enzyme Family | Resulting Metabolite | Potential Consequences |
| C4-C5 Epoxidation | Cytochrome P450 (CYP) | Thiazole epoxide | Formation of reactive metabolite, potential for covalent binding and toxicity.[6][7][9] |
| S-Oxidation | Cytochrome P450 (CYP), Flavin-containing Monooxygenase (FMO) | Thiazole S-oxide | Altered polarity and clearance. |
| N-Oxidation | Cytochrome P450 (CYP) | Thiazole N-oxide | Altered polarity and clearance. |
| Ring Cleavage | Cytochrome P450 (CYP) | Various ring-opened products | Loss of pharmacological activity, formation of novel metabolites.[15] |
| Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated derivatives | Increased polarity, facilitates Phase II conjugation. |
Predictive Strategies for Metabolic Stability
A robust assessment of metabolic stability relies on the integration of computational (in silico) and laboratory-based (in vitro) methods. This dual approach allows for early, high-throughput screening to prioritize compounds, followed by more detailed experimental characterization.
In Silico Approaches: Early-Stage Triage and Mechanistic Insight
Computational tools offer a time- and cost-effective means to predict metabolic liabilities before a compound is even synthesized.[16][17] These models use existing data to forecast how a new molecule might be metabolized.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its metabolic stability.[17] By analyzing databases of compounds with known metabolic outcomes, these models can predict the stability of new analogs.
-
Docking and Quantum Mechanical Calculations: These methods simulate the interaction between a drug candidate and the active site of a specific metabolizing enzyme, such as a CYP isoform.[16] This can help identify the most likely sites of metabolism (SoMs) on the molecule by predicting which atoms are positioned for optimal reactivity with the enzyme's catalytic center.[18][19]
The following diagram illustrates a typical workflow for using computational tools to guide the design of metabolically stable compounds.
Caption: Step-by-step workflow for the hepatocyte stability assay.
| Feature | Liver Microsomal Assay | Hepatocyte Assay |
| Test System | Subcellular fraction (ER) [14] | Intact liver cells [20] |
| Enzymes Present | Primarily Phase I (CYPs, FMOs) [14] | Phase I and Phase II enzymes [21][22] |
| Cofactors | Must be added externally (e.g., NADPH) [13][23] | Endogenously present [22] |
| Cellular Processes | No cell uptake considerations | Includes active transport and passive diffusion [20] |
| Throughput | High | Moderate |
| Primary Use Case | Early screening for Phase I metabolic liabilities [14] | More comprehensive clearance prediction, studying Phase II metabolism [24][21] |
Metabolite Identification: From Prediction to Confirmation
Identifying the specific metabolites formed is crucial for understanding metabolic pathways and assessing the risk of reactive metabolite formation. This is typically achieved using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). [25][26] The process involves:
-
Incubation: Running a larger-scale incubation with liver microsomes or hepatocytes.
-
LC-MS/MS Analysis: Analyzing the incubate and comparing it to a control (time-zero or minus-cofactor) sample.
-
Data Mining: Searching for potential metabolite masses based on predicted biotransformations (e.g., +16 Da for oxidation).
-
Structural Elucidation: Using the fragmentation pattern (MS/MS spectrum) to determine the structure of the metabolite and pinpoint the site of metabolism. [26] For 2-aminothiazoles, a key focus is searching for glutathione (GSH) adducts. The presence of GSH adducts is a strong indicator that a reactive, electrophilic metabolite was formed. [7]
Data Interpretation and Strategic Integration
The ultimate goal is to use the data generated from these predictive models to guide medicinal chemistry efforts.
-
High In Silico Liability & High In Vitro Clearance: If both computational models and experimental assays point to a specific metabolic hotspot, the evidence is strong. The strategic response is to modify the structure at that position. This could involve introducing a blocking group (e.g., a fluorine atom) that prevents metabolism without sacrificing pharmacological activity.
-
Low In Silico Liability & High In Vitro Clearance: This discrepancy suggests that the metabolic pathway was not well-predicted by the computational model. In this case, metabolite identification studies become critical to uncover the unexpected metabolic route.
-
Low In Vitro Clearance: Compounds with high stability in both microsomal and hepatocyte assays are desirable. [27]They are more likely to have favorable pharmacokinetic properties in vivo.
By integrating these strategies, development teams can create a virtuous cycle of design, prediction, testing, and redesign, systematically engineering out metabolic liabilities to produce robust drug candidates.
Conclusion
Predicting the metabolic stability of 2-aminothiazole based pharmacophores is a multifaceted but manageable challenge. By embracing a scientifically-grounded, integrated approach that leverages the predictive power of in silico tools and the empirical rigor of in vitro assays, researchers can make informed decisions early in the drug discovery process. Understanding the underlying metabolic pathways, meticulously executing validated protocols, and using the resulting data to guide rational chemical modifications are the keys to successfully navigating the complexities of drug metabolism and developing safer, more effective therapeutics.
References
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- Kayla, D. (2024). Development of In Silico Models for Predicting Drug Absorption and Metabolism. JOCPR.
- Abdulhadi, S. L., Abdulkadir, M. Q., & Al-Mudhafar, M. M. (2020, August 20). The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents.
- WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
- BioIVT. (n.d.). Metabolic Stability Assay Services.
- Abdulhadi, S. L., et al. (2020, August). The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. Al-Mustansiriyah Journal of Science, 31(3), 46.
- Barr, D. A., et al. (2024, November 18). Tackling metabolism issues in drug discovery with in silico methods. AZoNetwork.
- Wikipedia. (n.d.). 2-Aminothiazole.
- Kirchmair, J., et al. (2006, August 1). Machine Learning Techniques for In Silico Modeling of Drug Metabolism. Current Drug Metabolism.
- Basak, A., et al. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- Cyprotex. (n.d.). Microsomal Stability.
- Chen, B., et al. (2024, July 31). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. PMC.
- Cyprotex. (n.d.). Hepatocyte Stability.
- Domainex. (n.d.). Hepatocyte Stability Assay.
- Domainex. (n.d.). Microsomal Clearance/Stability Assay.
- Taxak, N., et al. (n.d.). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity.
- Mercell. (n.d.). Metabolic stability in liver microsomes.
- Pelkonen, O., et al. (2006, July 15). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed.
- Frontage Laboratories. (n.d.). Metabolic Stability.
- Merck Millipore. (n.d.). Metabolic Stability Assays.
- RSC Publishing. (n.d.). Mechanistic aspects of reactive metabolite formation in clomethiazole catalyzed biotransformation by cytochrome P450 enzymes. Organic & Biomolecular Chemistry.
- Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds.
- Bienta. (n.d.). Hepatocyte Stability (mouse, rat).
- Protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes.
- ACS Publications. (2021, April 26). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity.
- Subramanian, R., et al. (2010, March 15). Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors: identification of novel GSH adducts and reduction of metabolic activation through structural changes guided by in silico and in vitro screening. PubMed.
- ResearchGate. (n.d.). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?
- PMC. (n.d.). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis.
- NIH. (2014, May 1). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease.
- Jakopin, Ž. (2020, October 1). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed.
- PMC. (n.d.). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis.
- ResearchGate. (2025, August 9). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents.
- SpringerLink. (n.d.). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli.
- PubMed. (2011, May 15). Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor.
- PMC. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics.
- International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Metabolite Identification by Mass Spectrometry.
- Thermo Fisher Scientific. (n.d.). Metabolome identification using LC-MSn Orbitrap-based mass spectrometry.
- ResearchGate. (n.d.). Various synthetic routes to the 2-aminothiazole core preparation.
- BenchChem. (n.d.). 2-Aminothiazole Derivatives: A Comprehensive Technical Guide to Their Therapeutic Targets.
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Methodological & Application
Application Note: Strategic Protection of the 2-Amino Group in Thiazole-4-Carboxylic Acid Synthesis
Topic: Protection strategies for the 2-amino group in thiazole-4-carboxylic acid synthesis Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals
Executive Summary & Strategic Rationale
The 2-aminothiazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., Dasatinib), antibiotics (e.g., Cephalosporins), and metabolic modulators.
However, the 2-amino group presents a dual challenge during synthesis:
-
Nucleophilicity: It competes during electrophilic substitutions or coupling reactions at the C4-carboxylate.
-
Electronic Feedback: The free amine donates electron density into the thiazole ring, making the C5 position susceptible to oxidative degradation or unwanted electrophilic attack.
This guide details three "Gold Standard" protection strategies—Boc (tert-butoxycarbonyl) , Acetyl (Ac) , and Trityl (Trt) . Unlike generic amine protection, protecting the 2-aminothiazole requires specific modifications due to the electron-withdrawing nature of the thiazole ring, which renders the amine less nucleophilic than standard anilines.
Critical Analysis of Protecting Groups (PG)
| Feature | Boc (tert-butoxycarbonyl) | Acetyl (Ac) | Trityl (Trt) |
| Primary Utility | General synthesis; orthogonal to esters/bases. | Robust steps; high thermal stability. | Steric shielding; solubility enhancement. |
| Installation | Mild ( | Robust ( | Moderate ( |
| Stability | Stable to base/nucleophiles.[1][2] | Stable to acid/oxidizers. | Stable to base; sensitive to acid.[1][2] |
| Deprotection | Acidic (TFA or HCl). | Hydrolysis (Acid/Base).[3] | Mild Acid (dilute AcOH/TFA). |
| C4-Ester Compatibility | Excellent (Leaves ester intact). | Poor (Deprotection often hydrolyzes ester). | Excellent . |
| Rec. Use Case | Peptide coupling, lithiation.[4] | Early-stage building block synthesis. | Lipophilic tag for purification. |
Detailed Experimental Protocols
Protocol A: N-Boc Protection (The Industry Standard)
Rationale: The 2-aminothiazole nitrogen is weakly nucleophilic. Standard conditions (
Materials
-
Substrate: Ethyl 2-aminothiazole-4-carboxylate (1.0 equiv)
-
Reagent: Di-tert-butyl dicarbonate (
) (1.2 – 1.5 equiv) -
Base: Triethylamine (
) (1.5 equiv) -
Catalyst: DMAP (0.1 – 0.2 equiv)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
Step-by-Step Workflow
-
Preparation: In a flame-dried round-bottom flask under inert atmosphere (
or Ar), dissolve Ethyl 2-aminothiazole-4-carboxylate in anhydrous DCM ( concentration). -
Base Addition: Add
followed by DMAP. Stir for 10 minutes at Room Temperature (RT). -
Reagent Addition: Dissolve
in a minimal amount of DCM and add dropwise to the reaction mixture.-
Note: Gas evolution (
) is minimal here compared to amino acid protection, but pressure release is good practice.
-
-
Reaction: Stir at RT for 4–16 hours. Monitor by TLC (typically 30% EtOAc/Hexane). The product (
-Boc) will run significantly higher (less polar) than the starting amine. -
Work-up:
-
Dilute with DCM.
-
Wash with
(to remove DMAP and unreacted amine). Crucial: Rapid wash to avoid Boc cleavage. -
Wash with saturated
and Brine. -
Dry over
, filter, and concentrate.
-
-
Purification: Recrystallization from Hexane/EtOAc is often sufficient. If oil persists, flash chromatography (0
20% EtOAc/Hexane).
Self-Validating Check:
-
1H NMR: Appearance of a strong singlet (~9H) at
1.5 ppm. -
Shift: The C5-proton of the thiazole ring typically shifts downfield (
) due to the electron-withdrawing carbonyl of the Boc group.
Protocol B: N-Acetylation (For Robust Intermediates)
Rationale: Acetyl groups are extremely stable but require harsh conditions to remove. This protocol is best used when the carboxylic acid moiety will be manipulated (e.g., reduced to alcohol) before amine deprotection.
Materials
-
Substrate: Methyl 2-aminothiazole-4-carboxylate
-
Reagent: Acetic Anhydride (
) (solvent/reagent excess) or Acetyl Chloride (1.2 equiv) -
Base/Solvent: Pyridine (anhydrous)[3]
Step-by-Step Workflow
-
Setup: Dissolve the substrate in pyridine (
). -
Addition: Cool to
. Add (2.0 equiv) or Acetyl Chloride (1.2 equiv) dropwise.-
Caution: Exothermic reaction.
-
-
Heating: Allow to warm to RT. If starting material persists after 2 hours, heat to
. The electron-poor amine often requires thermal energy to overcome the activation barrier. -
Quench: Pour the reaction mixture onto crushed ice/water. The
-acetyl product often precipitates as a solid. -
Isolation: Filter the solid. Wash copiously with water (to remove pyridine) and cold ethanol.
-
Deprotection Note: To remove the Acetyl group without hydrolyzing the ester is difficult.
-
Standard Deprotection: Reflux in
(cleaves both Acetyl and Ester yields the amino-acid hydrochloride salt).
-
Protocol C: Trityl Protection (For Steric Control)
Rationale: The bulky Trityl group prevents aggregation and improves solubility in organic solvents (DCM, THF), which is often a problem with polar aminothiazoles.
Materials
-
Substrate: Ethyl 2-aminothiazole-4-carboxylate
-
Reagent: Trityl Chloride (
) (1.1 equiv) -
Base: Triethylamine (2.0 equiv) or DBU (1.1 equiv)
-
Solvent: DCM or DMF
Step-by-Step Workflow
-
Setup: Dissolve substrate in DCM. Add base.[2][5][6][7][8][9]
-
Reaction: Add
in one portion. -
Optimization: If the reaction stalls, add a catalytic amount of Tetrabutylammonium iodide (TBAI) to generate the more reactive Trityl-iodide in situ.
-
Work-up: Wash with water. Avoid acid washes (Trityl is acid labile).
-
Deprotection: Stir in 1% TFA/DCM for 30 minutes. The yellow trityl cation color indicates cleavage. Scavenge with triethylsilane (TES) if needed.
Visualization of Pathways
The following diagram illustrates the decision logic for selecting a protecting group and the subsequent deprotection pathways.
Figure 1: Decision Matrix for Protecting Group Selection in Thiazole Synthesis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Boc) | Low nucleophilicity of amine. | Increase DMAP to 0.5 equiv; switch solvent to refluxing THF. |
| Bis-protection | Excess reagent ( | Use strictly 1.1 equiv of |
| Ester Hydrolysis | Adventitious water during base treatment. | Use anhydrous solvents; ensure base ( |
| Incomplete Deprotection | Thiazole buffering effect. | The thiazole nitrogen can accept a proton. Ensure excess acid (TFA/HCl) is used (at least 10 equiv). |
References
-
Fisher Scientific. Amine Protection / Deprotection Protocols. Fisher Scientific. [Link]
-
Common Organic Chemistry. Trityl Protection Conditions and Mechanisms.[5] Common Organic Chemistry. [Link]
-
Journal of Medicinal Chemistry. Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors.[10] ACS Publications. [Link]
-
Asian Journal of Chemistry. Synthesis and Activity of 2-Amino-4-phenylthiazole Derivatives. Asian Pubs. [Link]
Sources
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- 3. total-synthesis.com [total-synthesis.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Lab Reporter [fishersci.co.uk]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Microwave-Assisted Synthesis of 2-Amino-thiazole-4-carboxylic Acid Scaffolds
Executive Summary
The 2-amino-thiazole-4-carboxylic acid (ATCA) moiety is a "privileged structure" in medicinal chemistry, serving as a pharmacophore in broad-spectrum metallo-
This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times to under 20 minutes while improving purity profiles. We provide a self-validating protocol for the synthesis of the ethyl ester precursor, its rapid hydrolysis, and a chemoselective amide coupling strategy that avoids N-protection steps.
Scientific Rationale & Mechanism
The Microwave Advantage
In the Hantzsch thiazole synthesis, the rate-determining step is often the initial nucleophilic attack of the sulfur on the
-
Superheating: Accessing temperatures above the solvent boiling point (e.g., EtOH at 100°C) in sealed vessels.
-
Cleaner Profiles: Rapid heating profiles minimize the thermal degradation of the labile
-haloketone starting material.
Reaction Mechanism
The synthesis proceeds via the condensation of Ethyl Bromopyruvate and Thiourea .
-
S-Alkylation: Thiourea attacks the
-carbon of the bromopyruvate. -
Cyclization: The nitrogen attacks the ketone carbonyl.[1]
-
Dehydration: Aromatization drives the loss of water to form the thiazole ring.
Figure 1: Mechanistic pathway of the microwave-assisted Hantzsch condensation.
Experimental Protocols
Protocol A: Synthesis of Ethyl 2-amino-thiazole-4-carboxylate
Objective: Rapid formation of the thiazole core from ethyl bromopyruvate.
Reagents:
-
Ethyl bromopyruvate (1.0 equiv)
-
Thiourea (1.1 equiv)
-
Solvent: Ethanol (Absolute) or Water (Green Chemistry variant)
Procedure:
-
Preparation: In a 10 mL microwave process vial, dissolve Thiourea (76 mg, 1.0 mmol) in Ethanol (3 mL).
-
Addition: Add Ethyl bromopyruvate (195 mg, 1.0 mmol) dropwise. Note: A slight exotherm may occur.
-
Sealing: Cap the vial with a PTFE-lined septum.
-
Irradiation: Program the microwave reactor (e.g., Biotage Initiator or CEM Discover) with the following parameters:
-
Temp: 100°C
-
Time: 10 minutes (Hold time)
-
Pressure Limit: 15 bar
-
Stirring: High
-
-
Workup (Self-Validating Step):
-
Pour the reaction mixture into ice-cold water (10 mL) containing saturated NaHCO
(to neutralize HBr byproduct). -
Observation: An off-white precipitate should form immediately. If no solid forms, the pH is likely too acidic; adjust to pH 8.
-
Filter the solid, wash with cold water, and dry.
Expected Yield: 85–95%
Analytical Check:
Protocol B: Rapid Hydrolysis to Free Acid
Objective: Convert the ester to the carboxylic acid for coupling.
Procedure:
-
Suspend the ester (from Protocol A) in 10% aqueous NaOH (3 mL).
-
Irradiate at 100°C for 5 minutes .
-
Acidify with 1M HCl to pH 3–4.
-
Filter the resulting white precipitate (2-amino-thiazole-4-carboxylic acid).
-
Note: This zwitterionic species can be water-soluble. If yield is low, concentrate the mother liquor.
-
Protocol C: Chemoselective Amide Coupling
Challenge: The scaffold contains two amines: the 2-amino group (aromatic, low nucleophilicity) and the coupling partner (aliphatic, high nucleophilicity). Solution: Exploiting the nucleophilicity difference allows coupling at the carboxylic acid without protecting the 2-amino group.
Reagents:
-
2-Amino-thiazole-4-carboxylic acid (1.0 equiv)[4]
-
Target Amine (1.2 equiv)[5]
-
HATU (1.2 equiv)
-
DIPEA (2.0 equiv)
-
Solvent: DMF
Procedure:
-
Dissolve the Acid, HATU, and DIPEA in DMF (2 mL) in a microwave vial. Stir for 2 minutes to activate the acid.
-
Add the Target Amine.
-
Irradiate at 60°C for 15 minutes .
-
Why 60°C? Higher temperatures (e.g., >100°C) may force the 2-amino group to react or cause decarboxylation.
-
-
Workup: Dilute with water/brine. Extract with EtOAc.
Data Summary & Optimization
Table 1: Microwave vs. Thermal Comparison
| Parameter | Thermal Reflux (EtOH) | Microwave (Closed Vessel) | Advantage |
| Temperature | 78°C (boiling point) | 100–120°C | Kinetic acceleration |
| Time | 8–12 Hours | 10–15 Minutes | 50x throughput increase |
| Yield | 65–75% | 85–95% | Cleaner conversion |
| Purification | Column often required | Filtration usually sufficient | Green chemistry |
Table 2: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Dark/Tarred Product | Thermal decomposition of bromopyruvate | Reduce Temp to 80°C; ensure efficient stirring. |
| Low Yield (Precipitation) | Product salt (HBr) is soluble | Ensure neutralization with NaHCO |
| Pressure Errors | Solvent vapor pressure | Do not exceed 2/3 vial volume. Use Ethanol (lower pressure than MeOH). |
Integrated Workflow Diagram
Figure 2: End-to-end workflow for generating functionalized thiazole scaffolds.
References
-
Ejaz, S., et al. (2019).[2] "Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases." BMC Chemistry.
-
Tang, X., et al. (2023). "Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors."[6][7] Journal of Medicinal Chemistry.
-
Mali, D. R. (2022).[8] "Microwave Assisted Synthesis of 2-Aminothiazole Derivatives." Journal of University of Shanghai for Science and Technology.
-
Zare, A., et al. (2009).[3] "A Conversion of Carboxylic Acids to Amides under Microwave Irradiation." Asian Journal of Chemistry.
-
Chem Help Asap. "Hantzsch Thiazole Synthesis Protocol."
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. CN104163802A - 2-aminothiazole-4-ethyl formate preparation method - Google Patents [patents.google.com]
- 5. benthamscience.com [benthamscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jusst.org [jusst.org]
Reaction mechanisms of thiazole ring formation in carboxylic acid derivatives
Abstract & Strategic Importance
The thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—is a pharmacophore of immense significance in medicinal chemistry, serving as the core scaffold in blockbuster drugs such as Ritonavir (antiretroviral), Dasatinib (antineoplastic), and Ixabepilone (chemotherapy).[1]
For drug development professionals, the challenge lies not in the availability of methods, but in selecting the optimal pathway based on the starting carboxylic acid derivative. This guide delineates three distinct mechanistic workflows to convert carboxylic acid derivatives (amides, nitriles, and amino acids) into thiazoles, moving beyond standard textbook definitions to provide field-validated protocols.
Workflow A: The Modified Hantzsch Protocol (Amide Route)
Best for: Converting stable carboxylic amides into 2,4-disubstituted thiazoles.
The classical Hantzsch synthesis requires a thioamide precursor.[2][3] Therefore, the workflow for a carboxylic acid derivative involves a two-step sequence: Thionation followed by Cyclization.
Phase 1: Thionation via Lawesson’s Reagent
Mechanism: The reaction proceeds via a thia-oxa-phosphetane intermediate. The driving force is the formation of the strong P=O bond (approx. 544 kJ/mol) at the expense of the weaker P=S bond, thermodynamically favoring the thioamide product.
Protocol 1: Selective Thionation
-
Reagents: Carboxylic Amide (1.0 equiv), Lawesson’s Reagent (0.55 equiv).
-
Solvent: Anhydrous THF (for mild cases) or Toluene (for sluggish substrates).
-
Procedure:
-
Dissolve amide in solvent (0.2 M concentration) under
atmosphere. -
Add Lawesson’s Reagent.[4] The mixture will initially be heterogeneous.
-
Reflux (65°C for THF, 110°C for Toluene) for 2–4 hours.
-
Monitor: TLC will show a less polar spot (Thioamide) compared to the Amide.
-
Workup: Cool to RT. Direct flash chromatography is preferred as Lawesson's byproducts hydrolyze to foul-smelling precipitates upon aqueous workup.
-
Phase 2: Hantzsch Cyclization
Mechanism:
The sulfur atom of the thioamide acts as a nucleophile, attacking the
Figure 1: Mechanistic flow of the Hantzsch Thiazole Synthesis.[2]
Protocol 2: The "Room Temperature" Hantzsch
-
Reagents: Thioamide (1.0 equiv),
-Bromoketone (1.05 equiv). -
Solvent: Ethanol or DMF.
-
Procedure:
-
Dissolve thioamide in Ethanol (0.5 M).
-
Add
-bromoketone dropwise at RT. -
Stir for 1–3 hours. A precipitate (HBr salt of the thiazole) often forms.
-
Critical Step: If no precipitate, reflux for 30 mins to drive dehydration.
-
Workup: Basify with saturated
to liberate the free base. Extract with EtOAc.
-
Workflow B: Oxidative Cyclization (Thioamide C-H Activation)
Best for: Fused benzothiazoles or when
This modern approach utilizes hypervalent iodine or elemental iodine to facilitate an intramolecular C-H bond formation, avoiding the need for a separate alkylating agent.
Mechanism:
-
Activation: The oxidant (e.g.,
) reacts with the thioamide sulfur to form an species. -
Cyclization: The ortho-carbon (in benzothioamides) or an enamine carbon attacks the activated sulfur.
-
Aromatization: Loss of HI restores aromaticity.
Protocol 3: Metal-Free Oxidative Cyclization
-
Substrate: N-aryl thioamide.
-
Reagents:
(1.2 equiv) or Phenyliodine(III) diacetate (PIDA) (1.1 equiv). -
Solvent: Chlorobenzene or DCE.
-
Procedure:
Workflow C: Direct Synthesis from Amino Acids (The SOCl2/DBU Method)
Best for: Chiral thiazoles derived from N-protected amino acids.
This is a powerful "one-pot" method converting carboxylic acid derivatives (specifically
Mechanism:
-
Activation:
activates the carboxylic acid to the acid chloride. -
Thionation/Cyclization: The unique reactivity of
with the amide backbone in the presence of DBU facilitates both sulfur incorporation and cyclization via a Münchnone-like intermediate.
Figure 2: Direct conversion of Amino Acids to Thiazoles using SOCl2/DBU.
Protocol 4: The SOCl2/DBU Cascade
-
Reagents: N-Benzyl amino acid (1.0 equiv),
(3.0 equiv), DBU (3.0 equiv). -
Solvent: DCM (Dichloromethane).
-
Procedure:
-
Dissolve amino acid in dry DCM at 0°C.
-
Add
dropwise. Stir 30 mins. -
Add DBU dropwise (Exothermic! Control temp < 5°C).
-
Allow to warm to RT and stir for 3 hours.
-
Note: This reaction is sensitive to moisture. Use oven-dried glassware.
-
Comparative Analysis of Methods
| Feature | Hantzsch Synthesis | Oxidative Cyclization | SOCl2/DBU Method |
| Precursor | Thioamide + | Thioamide | |
| Atom Economy | Moderate (Loss of | High (Loss of | Moderate |
| Reaction Conditions | Mild (RT to Reflux) | Oxidative (Heat) | Sensitive (Anhydrous) |
| Key Advantage | Robust, tolerates diverse R-groups | Metal-free, C-H activation | Direct from chiral pool |
| Primary Risk | Lachrymatory haloketones | Over-oxidation | Racemization (substrate dependent) |
References
-
Hantzsch Thiazole Synthesis (Classic Mechanism)
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Lawesson's Reagent (Amide to Thioamide)
-
Oxidative Cyclization (Iodine-mediated)
-
Direct Synthesis from Amino Acids
-
Thiazoles in Drug Discovery (Review)
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. papers.ssrn.com [papers.ssrn.com]
- 8. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 2-Amino-thiazole-4-carboxylic Acid HCl
Subject: Troubleshooting Solubility Profiles in Dimethylformamide (DMF) Compound: 2-Amino-thiazole-4-carboxylic acid Hydrochloride (ATCA-HCl) CAS: 40283-41-8 (Parent Acid) / Salt forms vary Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Chemical Context[1][2][3][4][5][6]
The Problem: Researchers frequently encounter significant difficulty dissolving 2-Amino-thiazole-4-carboxylic acid HCl in DMF. It often presents as a persistent suspension or a "gel-like" clump at the bottom of the flask, even after vigorous sonication.
The Chemical Reality: This behavior is expected . You are fighting thermodynamics.
-
High Lattice Energy: The compound is a hydrochloride salt of a zwitterionic heteroaromatic amino acid. The ionic interactions between the protonated thiazole/amine and the chloride counter-ion, combined with the hydrogen bonding network of the carboxylic acid, create a crystal lattice with extremely high stability (Melting point >200°C with decomposition).
-
Solvent Mismatch: While DMF is a polar aprotic solvent, it lacks the hydrogen-bond donating capability required to effectively solvate the chloride anion and break the rigid ionic lattice of this specific salt form.
The Solution Strategy: Do not rely on heat alone. Solubilization of ATCA-HCl in DMF usually requires chemical modification of the environment (pH adjustment) or chaotropic disruption .
Decision Matrix: The Solubilization Workflow
Follow this logic gate to determine the correct protocol for your specific application.
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental intent.
Detailed Troubleshooting Protocols
Protocol A: In-Situ Neutralization (For Synthesis)
Use Case: Peptide coupling, Amide bond formation, SNAr reactions. Mechanism: The HCl salt is stripped by an organic base, freeing the zwitterion or free base, which has a different solubility profile. Even if it does not go clear immediately, the reaction drives the dissolution (Le Chatelier's principle).
-
Preparation: Suspend ATCA-HCl in anhydrous DMF (Concentration < 0.2 M recommended).
-
Base Addition: Add 2.0 - 2.5 equivalents of a non-nucleophilic organic base.
-
Preferred: Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).
-
Avoid: Triethylamine (TEA) can sometimes cause precipitation of TEA-HCl salts that obscure the solution.
-
-
Physical Agitation: Sonicate for 5 minutes.
-
Observation: The solution may turn from a white suspension to a hazy yellow/brown solution. Do not wait for perfect clarity.
-
Execution: Add your coupling reagents (HATU/EDC). The active ester formation usually pulls the remaining solid into solution.
Protocol B: The "DMSO Switch" (For Analysis/Stock)
Use Case: NMR, Biological Assays, HPLC standards. Mechanism: DMSO (Dimethyl sulfoxide) has a higher dielectric constant and better solvating power for ionic species than DMF.
-
Solvent: Replace DMF with DMSO.
-
Solubility Limit: ATCA-HCl is typically soluble in DMSO up to ~50-100 mg/mL.
-
Note: If DMF is mandatory for the assay, dissolve in a minimal volume of DMSO (e.g., 100 µL) and dilute into DMF.
Protocol C: Chaotropic Disruption (Advanced)
Use Case: When DMSO is not allowed and base cannot be used. Mechanism: Lithium Chloride (LiCl) acts as a chaotrope, disrupting the hydrogen bonding network and increasing the ionic strength of DMF, allowing it to solvate polar peptides and amino acids.
-
Additive: Add 5% (w/v) anhydrous LiCl to the DMF.
-
Heat: Warm to 40°C to dissolve the LiCl first.
-
Add Compound: Add ATCA-HCl to the LiCl/DMF solution.
Stability & Safety FAQs
Q1: Can I heat the DMF to 100°C to force it to dissolve? ABSOLUTELY NOT.
-
Risk: Heating DMF with acidic salts (like HCl) catalyzes the hydrolysis of DMF into Dimethylamine and Carbon Monoxide/Formic Acid.
-
Consequence: The generated dimethylamine will react with your activated carboxylic acid or electrophiles, creating impurities (dimethylamides) and ruining your yield.
-
Limit: Do not exceed 45°C when ATCA-HCl is present in DMF.
Q2: Why does the solution turn yellow/brown upon adding base? This is normal for 2-aminothiazoles. They are electron-rich heteroaromatics and are prone to trace oxidation or tautomerization. A light yellow/brown color does not indicate significant decomposition, but a deep black color suggests degradation. Ensure your DMF is fresh (amine-free).
Q3: I need to remove the HCl salt before putting it in DMF. How? If the salt is the primary issue, you can perform a "Free Basing" step:
-
Dissolve ATCA-HCl in minimal water (pH ~1-2).
-
Adjust pH to the isoelectric point (pI ~3-4) using NaOH or NaHCO3.
-
The free acid (zwitterion) will precipitate.
-
Filter, wash with water, and dry extensively (P2O5 desiccator).
-
Warning: The free acid is often less soluble in organic solvents than the salt, but it removes the chloride ion interference.
Comparative Solubility Data
| Solvent | Solubility (HCl Salt) | Solubility (Free Acid) | Notes |
| Water | Moderate (pH < 2) | Poor (Neutral pH) | Soluble at low pH; zwitterionic at neutral. |
| DMF | Poor / Insoluble | Poor | Requires Base (DIPEA) to solubilize. |
| DMSO | Good | Moderate | Recommended solvent for stock solutions. |
| Methanol | Low | Very Low | Often used to precipitate the compound. |
| 1M HCl | High | High | Protonation of amine breaks lattice. |
References
-
PubChem. (2025).[1][2][3] 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S.[1][4] National Library of Medicine. [Link]
-
ResearchGate. (2023). Discussion: Why is the peptide not soluble in DMSO/DMF? (Community consensus on salt solubility in aprotic solvents). [Link]
Sources
- 1. 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected | C9H12N2O4S | CID 1502051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-aminothiazole-4-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Optimization of recrystallization solvents for 2-Amino-thiazole-4-carboxylic acid HCl purification
The following technical guide details the optimization of recrystallization solvents for 2-Amino-thiazole-4-carboxylic acid Hydrochloride (ATCA-HCl) . This content is structured as a Tier-3 Technical Support resource, designed for process chemists and R&D scientists.
Topic: Recrystallization Solvent Systems for 2-Amino-thiazole-4-carboxylic acid HCl
Compound CAS: 40283-41-8 (Free Acid) | HCl Salt variant
Molecular Formula: C
Part 1: Solvent Selection & Strategy (FAQs)
Q1: What is the primary solubility profile of ATCA-HCl, and how does it dictate solvent choice?
A: As a hydrochloride salt of a zwitterionic amino acid analog, ATCA-HCl exhibits a distinct "dual-nature" solubility profile.[2]
-
The Ionic Lattice: The protonated amine and chloride counter-ion create a crystal lattice with high lattice energy, making it highly soluble in water and moderately soluble in lower alcohols (Methanol, Ethanol) due to their dielectric constants.[2]
-
The Organic Scaffold: The thiazole ring and carboxylic tail are lipophilic enough to make the compound insoluble in non-polar solvents (Hexane, Toluene, Ether).
Strategic Implication: You cannot use a single non-polar solvent.[2] You must use a Binary Solvent System where:
-
Solvent A (Good Solvent): High polarity, protic (Water, 0.1N HCl, or Methanol).[2]
-
Solvent B (Antisolvent): Moderate polarity, miscible with A (Ethanol, Acetone, or Acetonitrile).[2]
Q2: Why is my product "oiling out" instead of crystallizing?
A: Oiling out (liquid-liquid phase separation) occurs when the solute separates as a supersaturated oil before it can nucleate crystals.[2] This is common with thiazoles due to impurities lowering the melting point.[2]
-
Root Cause: The temperature gap between the boiling point of your solvent and the melting point of the solvated salt is too narrow, or the cooling rate is too fast.
-
Corrective Action:
-
Increase Solvent Volume: You may be operating at too high a concentration (Supersaturation > Metastable Limit).[2]
-
Change Antisolvent: If using Acetone/Water, switch to Ethanol/Water .[2] Ethanol has better amphiphilic properties than acetone, often stabilizing the transition state.[2]
-
Seeding: Add seed crystals at the "Cloud Point" (the moment turbidity appears) to bypass the oil phase.[2]
-
Q3: Can I use pure water for recrystallization?
A: While ATCA-HCl is soluble in hot water, using pure water often leads to low yields (due to high solubility at room temperature) and hydrolysis risks .[2]
-
Risk: Extended heating in water can lead to decarboxylation or desulfurization of the thiazole ring.[2]
-
Recommendation: Use Dilute HCl (1-2N) instead of pure water as the primary solvent.[2] The excess Cl⁻ ions suppress solubility via the Common Ion Effect , increasing recovery yield while preventing the salt from dissociating into the free base.[2]
Part 2: Process Optimization & Troubleshooting
Troubleshooting Matrix
| Symptom | Probable Cause | Technical Solution |
| Low Yield (<50%) | High solubility in mother liquor.[2] | 1. Cool to 0–4°C. 2. Add excess antisolvent (Acetone) after cooling.[2] 3. Use 2N HCl instead of water to leverage Common Ion Effect.[2] |
| Colored Impurities | Oxidation byproducts (Thiazole dimers).[2] | Activated Charcoal Treatment: Add 5% w/w activated carbon to the hot solution, stir for 15 min, and filter through Celite before cooling.[2] |
| Amorphous Solid | Rapid precipitation (Crash cooling).[2] | Controlled Cooling: Use a ramp rate of 10°C/hour. Turn off stirring once nucleation begins to allow crystal growth.[2] |
| Incorrect pH / Free Base | Dissociation of HCl.[2] | Ensure the final wash solvent (e.g., Acetone) is slightly acidified or neutral; avoid basic washes.[2] |
Part 3: Optimized Experimental Protocol
Objective: Purify crude ATCA-HCl to >98% HPLC purity. Solvent System: Water (Solvent A) / Acetone (Antisolvent) Alternative:[2] 1N HCl / Ethanol[2]
Step-by-Step Methodology
-
Dissolution (Solvent A):
-
Place 10.0 g of crude ATCA-HCl in a round-bottom flask.
-
Add minimum volume of hot 1N HCl (approx. 80-90°C). Start with 30 mL and add in 5 mL increments until fully dissolved.
-
Note: If the solution is dark, add 0.5 g Activated Charcoal and stir at 80°C for 10 mins.
-
-
Hot Filtration:
-
Nucleation & Antisolvent Addition:
-
Return filtrate to heat and bring to a gentle reflux.
-
Slowly add Acetone (warm) dropwise until a persistent turbidity (cloudiness) is observed.
-
Add just enough Solvent A (Water/HCl) to clear the turbidity.[2]
-
-
Crystallization:
-
Remove from heat.[2] Allow the flask to cool to room temperature undisturbed (approx. 2 hours).
-
Once room temperature is reached, move to an ice bath (0-4°C) for another hour to maximize yield.
-
-
Isolation:
Part 4: Visualization of Workflows
Diagram 1: Solvent Selection Decision Tree
This logic flow guides the user to the correct solvent system based on observed solubility.[2]
Caption: Decision logic for selecting the optimal solvent system and handling common phase-separation issues.
Diagram 2: Recrystallization Process Flow
A visual representation of the optimized protocol.
Caption: Step-by-step unit operations for the purification of ATCA-HCl.
References
-
ChemicalBook. (n.d.).[2] 2-Aminothiazole-4-carboxylic acid Properties and Impurities. Retrieved from [2]
-
Santa Cruz Biotechnology. (n.d.).[2] 2-Amino-thiazole-4-carboxylic acid hydrochloride Product Data. Retrieved from [2]
-
National Institutes of Health (NIH). (2025).[2] PubChem Compound Summary for CID 16526: 2-Aminothiazoline-4-carboxylic acid. Retrieved from [2]
-
University of Rochester. (n.d.).[2][3] Recrystallization Guide: Solvents and Troubleshooting. Retrieved from [2]
-
Mettler Toledo. (n.d.).[2] Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [2]
Sources
Removing unreacted starting materials from 2-Amino-thiazole-4-carboxylic acid crude product
Technical Support Center: Purification of 2-Amino-thiazole-4-carboxylic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of 2-Amino-thiazole-4-carboxylic acid. This guide is designed to provide you with in-depth, practical solutions to common challenges encountered during the isolation and purification of this important heterocyclic building block. As a key intermediate in the synthesis of numerous pharmaceuticals and bioactive molecules, achieving high purity is paramount.[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.
Part 1: Troubleshooting Guide - Initial Diagnosis & Strategy
This section is structured in a question-and-answer format to directly address the most pressing issues when dealing with an impure crude product.
Q1: My crude 2-Amino-thiazole-4-carboxylic acid is impure. How do I identify the contaminants?
Answer: Effective purification begins with accurate identification of the impurities. In a typical Hantzsch thiazole synthesis, the primary contaminants are unreacted starting materials.[3][4][5] The most common synthesis reacts an α-halocarbonyl compound with a thioamide, such as thiourea.[6]
The likely unreacted starting materials are:
-
Thiourea
-
An α-haloester (e.g., Ethyl bromopyruvate or Methyl 3-bromo-2-oxo-propanoate)
To identify these, a combination of analytical techniques is recommended. Thin-Layer Chromatography (TLC) provides a rapid qualitative assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy offers definitive structural confirmation.
Physicochemical Properties for Identification
A crucial first step is understanding the distinct properties of your product versus the potential impurities. This knowledge will form the basis of your purification strategy.
| Compound | Structure | Mol. Weight ( g/mol ) | Melting Point (°C) | Solubility Profile |
| 2-Amino-thiazole-4-carboxylic acid | 144.15[7] | ~171-181 (decomposes)[8] | Soluble in aqueous base & acid; Poorly soluble in water and most organic solvents.[9] | |
| Thiourea | 76.12 | 176-178 | Soluble in water, ethanol, methanol;[10][11] Almost insoluble in diethyl ether. | |
| Ethyl bromopyruvate | 195.02 | N/A (Liquid) | Soluble in most organic solvents (e.g., Ethyl Acetate, Dichloromethane); Insoluble in water. |
Experimental Protocol: Purity Assessment by TLC
Objective: To quickly visualize the number of components in your crude product and identify starting materials by comparison.
Materials:
-
TLC plates (Silica gel 60 F254)
-
Mobile Phase: Ethyl Acetate / Petroleum Ether (e.g., 3:1 v/v)[12]
-
Developing chamber
-
UV lamp (254 nm)
-
Samples: Crude product, pure thiourea standard, pure α-haloester standard.
Procedure:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., methanol or DMSO). Do the same for the thiourea and α-haloester standards.
-
Using a capillary tube, spot each sample onto the baseline of a TLC plate.
-
Place the plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline.
-
Allow the solvent to ascend the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp. The highly polar 2-Amino-thiazole-4-carboxylic acid and thiourea will likely have very low Rf values, while the nonpolar ester will travel much further up the plate.
Part 2: Troubleshooting Guide - Step-by-Step Purification Protocols
Q2: What is the most effective method for removing both thiourea and the unreacted ester from my product?
Answer: An acid-base extraction is the most robust and scientifically sound method for this specific separation challenge.[13][14] This technique exploits the amphoteric nature of your product, which contains both a basic amino group and an acidic carboxylic acid group. This allows it to be soluble in both aqueous acid and aqueous base, while the impurities are not.
The core principle is to manipulate the pH of an aqueous solution to selectively render the desired compound soluble or insoluble.[15][16][17]
Experimental Protocol: Purification via Acid-Base Extraction & Precipitation
Objective: To isolate pure 2-Amino-thiazole-4-carboxylic acid by selectively dissolving it in a basic solution, removing impurities, and then precipitating the pure product by acidification.
Workflow Diagram
Caption: Acid-Base Purification Workflow
Procedure:
-
Suspend the Crude Product: Place your crude solid into an Erlenmeyer flask. For every 1 gram of crude material, add approximately 20-30 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Senior Scientist Insight: We use a weak base like sodium bicarbonate to deprotonate the carboxylic acid (pKa ~3-4), forming the highly water-soluble sodium salt. A strong base like NaOH could potentially hydrolyze the thiazole ring or other sensitive functionalities.
-
-
Dissolve the Product: Stir the suspension vigorously for 15-20 minutes. The 2-Amino-thiazole-4-carboxylic acid will dissolve as its sodium salt. The unreacted α-haloester, being non-polar, will remain as an insoluble solid or oil. Thiourea will also dissolve in the aqueous solution.
-
Remove Insoluble Impurities: Filter the mixture through a Büchner funnel to remove the insoluble ester. If the ester is an oil, transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with a small amount of ethyl acetate or diethyl ether to remove the ester into the organic phase. Discard the organic layer (or solid waste).
-
Precipitate the Pure Product: Transfer the clear aqueous filtrate to a clean beaker and place it in an ice bath. While stirring, slowly add 2M hydrochloric acid (HCl) dropwise.
-
Senior Scientist Insight: The goal is to reach the isoelectric point of the amino acid, the pH at which its net charge is zero, minimizing its solubility. Monitor the pH with pH paper. You should see a fine white precipitate begin to form as you approach a pH of 3-4.
-
-
Isolate the Product: Continue adding acid until precipitation is complete. Allow the slurry to stir in the ice bath for another 30 minutes to maximize crystal growth.
-
Filter and Wash: Collect the white precipitate by vacuum filtration. Wash the filter cake sequentially with a small amount of cold deionized water (to remove residual salts and thiourea) and then with a small amount of cold diethyl ether (to remove any trace organic impurities).
-
Dry: Dry the purified product under vacuum to obtain a fine, white to off-white solid.
Part 3: Purity Verification & FAQs
Q3: How do I confirm the purity of my final product?
Answer: After purification, it is essential to verify the purity.
-
Melting Point: A sharp melting point range that matches the literature value (approx. 171-181 °C with decomposition) is a good indicator of purity.[8] Impurities typically broaden and depress the melting range.
-
¹H NMR Spectroscopy: A proton NMR spectrum in a solvent like DMSO-d₆ should show clean signals corresponding only to the product, with the absence of peaks from thiourea or the ester.
-
HPLC: High-Performance Liquid Chromatography is an excellent quantitative method.[18] A pure sample should show a single major peak at the correct retention time.
Frequently Asked Questions (FAQs)
-
Q: Why did my product not precipitate upon acidification?
-
A: This usually happens for two reasons: either not enough acid was added to reach the isoelectric point (keep adding acid until the pH is ~3-4), or the solution is too dilute. If it's too dilute, you may need to concentrate the solution by removing some water under reduced pressure before attempting the precipitation again.
-
-
Q: My yield is very low after purification. What are the common points of product loss?
-
A: Product loss can occur at several stages:
-
Incomplete Precipitation: Not reaching the optimal pH for precipitation.
-
Excessive Washing: Using too much cold water during the washing step can redissolve some of the product. Use minimal amounts.
-
Premature Filtration: Not allowing enough time for crystallization in the ice bath can result in loss of product to the filtrate.
-
-
-
Q: Can I use recrystallization instead of acid-base extraction?
-
A: Recrystallization is a viable, but often more challenging, alternative.[19][20] The main difficulty is finding a single solvent or solvent system where the product's solubility is high in hot solvent but low in cold, while the impurities' solubility characteristics are the opposite. Given the high water solubility of thiourea, removing it from the highly polar product via recrystallization from an aqueous or alcohol-based system can be inefficient. Acid-base extraction is generally more definitive for removing these specific starting materials.
-
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Sciencemadness Wiki. Thiourea. Available from: [Link]
-
INIS-IAEA. Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. Available from: [Link]
-
YouTube. synthesis of thiazoles. (2019-01-19). Available from: [Link]
-
Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water. (2025-08-10). Available from: [Link]
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ACS Publications. Determination of Thiourea Solubility in 12 Different Monosolvents and Its Comparison with Structurally Similar Substances: Solvent Effect Analysis, Molecular Simulation, and Model Correlation | Journal of Chemical & Engineering Data. (2025-04-18). Available from: [Link]
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CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Available from: [Link]
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The Solubility of Thiourea in Water, Methanol, and Ethanol. Available from: [Link]
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Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]
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PubChem. 2-Aminothiazoline-4-carboxylic acid | C4H6N2O2S | CID 16526. Available from: [Link]
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PubMed Central (PMC). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019-09-14). Available from: [Link]
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Wikipedia. Acid–base extraction. Available from: [Link]
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Acid-Base Extraction. Available from: [Link]
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PubChem. 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882. Available from: [Link]
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Chemistry LibreTexts. 4.8: Acid-Base Extraction. (2022-04-07). Available from: [Link]
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Chemistry Steps. Organic Acid-Base Extractions. Available from: [Link]
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YouTube. Acid-Base Extraction Tutorial. (2020-03-21). Available from: [Link]
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Wikipedia. 2-Aminothiazoline-4-carboxylic acid. Available from: [Link]
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ResearchGate. Synthesis of the 2-aminothiazole-4-carboxylate analogues.... Available from: [Link]
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MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07). Available from: [Link]
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ResearchGate. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. Available from: [Link]
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Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. Available from: [Link]
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PubMed. Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. Available from: [Link]
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EXCLI Journal. Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025-01-03). Available from: [Link]
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ResearchGate. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. Available from: [Link]
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PLOS One. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. Available from: [Link]
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Optimizing pH conditions for coupling reactions with thiazole hydrochloride salts
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with thiazole hydrochloride salts in amide coupling reactions. Proper pH control is arguably the single most critical parameter for success in these transformations. This document provides in-depth, experience-driven answers to common challenges, offering not just protocols, but the chemical reasoning behind them to empower you to troubleshoot and optimize your specific reaction.
Part 1: Frequently Asked Questions & Fundamental Principles
This section addresses the foundational questions that underpin successful coupling reactions with thiazole-containing amines.
Q1: My 2-aminothiazole derivative is a hydrochloride salt. Why is that, and how does it impact my reaction setup?
Answer: 2-Aminothiazoles are often prepared, stored, and sold as hydrochloride (HCl) salts for several practical reasons. The basic nitrogen atoms in the thiazole ring and the exocyclic amine can make the freebase form susceptible to degradation over time. Protonation to form the HCl salt enhances the compound's shelf-life and stability. Furthermore, these salts are often more crystalline and easier to handle than the corresponding freebase, which may be an oil or a low-melting solid.
The critical implication for your coupling reaction is that the amine you intend to use as a nucleophile is "locked" in its protonated, non-nucleophilic form (R-NH₃⁺).[1] To initiate the amide bond formation, you must add a base to neutralize the HCl salt and generate the free amine (R-NH₂) in situ. A common mistake is to add only a catalytic amount of base or to overlook this requirement entirely, which will prevent the reaction from proceeding.[1]
Q2: Why is pH so critical? Isn't adding enough base to deprotonate the amine sufficient?
Answer: While deprotonating the amine is essential, simply adding a large excess of a strong base is often detrimental. The process is a delicate balancing act. The optimal pH for an amide coupling reaction is a compromise between two opposing factors: activating the nucleophile and preventing side reactions .
-
pH Too Low: The amine remains protonated (R-NH₃⁺) and is not nucleophilic enough to attack the activated carboxylic acid. The reaction will stall or fail to start.[1]
-
pH Too High: While this ensures the amine is in its free, nucleophilic (R-NH₂) form, excessively basic conditions (typically pH > 10) can introduce a host of problems:
-
Racemization: If your carboxylic acid has a chiral center at the α-carbon, basic conditions can cause deprotonation, leading to a loss of stereochemical purity.[2][3][4][5] This is a major concern in peptide synthesis and chiral drug development.
-
Coupling Agent Degradation: Many common coupling agents, particularly carbodiimides like EDC, are rapidly hydrolyzed and inactivated at high pH.[6]
-
Substrate Instability: Sensitive functional groups on either coupling partner may degrade under strongly basic conditions.
-
The goal is to operate in a "Goldilocks" pH window—typically between 7.5 and 9.0 —that is high enough to ensure a sufficient concentration of the free amine but low enough to minimize these destructive side reactions.
Part 2: Troubleshooting Guide: Common Problems & Solutions
This section is structured to help you diagnose and solve specific issues you may encounter during your experiments.
Problem 1: Low or No Product Yield
This is the most frequent issue and is almost always tied to pH or reagent stability.
-
Possible Cause A: Insufficient Free Amine (Incorrect pH) Your thiazole amine is likely still protonated. The amount of base added was insufficient to both neutralize the HCl salt and maintain an optimal pH for the reaction.
Solution:
-
Stoichiometry Check: Ensure you add at least one equivalent of base to neutralize the HCl salt, plus the amount needed to act as a proton scavenger for the coupling reaction itself. Typically, 2.0 to 3.0 equivalents of a tertiary amine base are used in total.
-
Use a Hindered Base: For chiral substrates, sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) are strongly preferred over less hindered bases like triethylamine (TEA).[2][7] DIPEA is an effective proton scavenger but its bulkiness makes it a poor nucleophile, reducing its likelihood of causing side reactions.[7][8]
-
Verify pH: If possible, before adding the coupling agent, use a pH strip (calibrated for organic solvents) to check that the solution is slightly basic.
-
-
Possible Cause B: Coupling Agent Inactivation The order of addition and pH can lead to the rapid decomposition of your coupling agent.
Solution:
-
Pre-activation vs. One-Pot: For sensitive substrates, a two-step protocol is often superior. First, activate the carboxylic acid with the coupling agent (e.g., EDC/HOBt) at a slightly acidic pH (4.5-6.0), where the activator is most stable and efficient.[6][9][10][11] Then, add the thiazole amine and the base to raise the pH to 7.5-8.5 for the coupling step.[9][10]
-
Order of Addition: In a one-pot procedure, a common and effective method is to dissolve the carboxylic acid, the thiazole amine hydrochloride, and the base (e.g., DIPEA) in an aprotic solvent like DMF. Stir for 5-10 minutes to ensure the free amine is generated before adding the coupling reagent (e.g., HATU, EDC).[12]
-
Problem 2: Significant Impurity Profile (e.g., Racemization, Byproducts)
-
Possible Cause A: Racemization of Chiral Carboxylic Acid The base used was too strong or not hindered enough, leading to the deprotonation of the α-proton and loss of stereointegrity.[3][5] This occurs via the formation of an azlactone intermediate which is easily racemized.[3]
Solution:
-
Choice of Base: Use a sterically hindered base like DIPEA or 2,4,6-collidine.[2][7] These are less likely to abstract the sensitive α-proton compared to smaller bases like triethylamine.[2]
-
Use Additives: Coupling agents should be used with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives minimize racemization by forming an active ester intermediate that is less prone to cyclizing into the problematic azlactone.[13][14] Reagents like HATU already contain the HOAt moiety.[12][15]
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C) to slow down the rate of racemization relative to the rate of coupling.
-
-
Possible Cause B: Coupling Agent-Related Byproducts With carbodiimide reagents like EDC, a common byproduct is the formation of an N-acylurea if the activated intermediate does not react with the amine.
Solution:
-
Use HOBt or NHS: Adding N-hydroxysuccinimide (NHS) or HOBt is crucial when using EDC.[13][16] EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] This intermediate can either react with the amine (desired) or rearrange to a stable N-acylurea (undesired). HOBt or NHS traps the O-acylisourea to form a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine, thus improving yield and purity.[6][11]
-
Part 3: Data, Protocols, and Visual Workflows
Data Summaries
To aid in experimental design, the following tables summarize key quantitative data.
Table 1: Properties of Common Bases for Amide Coupling
| Base | Abbreviation | pKₐ of Conjugate Acid | Key Feature |
|---|---|---|---|
| N,N-Diisopropylethylamine | DIPEA, Hünig's Base | ~10.98[17] | Sterically hindered, non-nucleophilic.[7] Recommended for chiral substrates. |
| Triethylamine | TEA, Et₃N | ~10.75[18] | Less hindered, stronger base than DIPEA.[8] Higher risk of racemization.[2] |
| N-Methylmorpholine | NMM | ~7.4 | Weaker base, can be useful for very sensitive substrates to minimize side reactions. |
Table 2: Recommended pH Ranges for Common Coupling Reagents
| Coupling Reagent System | Carboxylic Acid Activation (Step 1) | Amine Coupling (Step 2) | Notes |
|---|---|---|---|
| EDC / HOBt (or NHS) | pH 4.5 - 6.0 [6][9][10] | pH 7.2 - 8.5 [9][10] | Two-step protocol is ideal. A one-pot compromise is pH 6.0-7.5.[10] |
| HATU / HBTU / PyBOP | Not Applicable (One-Pot) | pH 7.5 - 9.0 | These reagents require a base (e.g., DIPEA) to function.[12] |
Visual Workflows
The following diagrams illustrate key decision-making processes and chemical principles.
Caption: pH-dependent equilibrium of the thiazole amine.
Caption: Troubleshooting flowchart for low-yield coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for Coupling with a Thiazole HCl Salt (HATU)
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), the thiazole amine hydrochloride salt (1.0-1.2 eq), and HATU (1.1-1.3 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M.
-
Base Addition: Cool the flask to 0 °C in an ice bath. Slowly add N,N-diisopropylethylamine (DIPEA) (2.5-3.0 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Two-Step Procedure for Sensitive Substrates (EDC/HOBt)
-
Step A: Carboxylic Acid Activation
-
Dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq) in anhydrous dichloromethane (DCM) or DMF.
-
If using a buffer for aqueous applications, use MES buffer at pH 5.0-6.0.[10]
-
Stir the mixture at room temperature for 30-60 minutes.
-
-
Step B: Amine Coupling
-
In a separate flask, dissolve the thiazole amine hydrochloride salt (1.1 eq) in DCM or DMF.
-
Add DIPEA (2.5 eq) and stir for 5 minutes to generate the free amine.
-
Cool this amine solution to 0 °C.
-
Slowly add the activated acid solution from Step A to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring by TLC or LC-MS.
-
Perform an aqueous work-up and purification as described in Protocol 1.
-
References
-
Wikipedia. (2023). N,N-Diisopropylethylamine. Retrieved February 15, 2026, from [Link]
-
Royal Society of Chemistry. (2016). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved February 15, 2026, from [Link]
-
Reddit. (2015). Would there be a reason to use diisopropylamine instead of triethylaminr as your base? Retrieved February 15, 2026, from [Link]
-
ChemBK. (2024). Diisopropyl triethylamine. Retrieved February 15, 2026, from [Link]
-
Thieme. (n.d.). Racemization Assays. Retrieved February 15, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved February 15, 2026, from [Link]
-
PMC. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. Retrieved February 15, 2026, from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 15, 2026, from [Link]
-
Chemistry Stack Exchange. (2023). What are the best conditions for coupling small molecules with EDC? Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? Retrieved February 15, 2026, from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Retrieved February 15, 2026, from [Link]
-
PubMed. (2022). pH-Dependent Conformational Switching of Amide Bonds from Full trans to Full cis and Vice Versa. Retrieved February 15, 2026, from [Link]
-
amphoteros. (2014). Uphill battles in amide couplings. Retrieved February 15, 2026, from [Link]
-
YouTube. (2022). #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP. Retrieved February 15, 2026, from [Link]
-
PMC. (n.d.). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Retrieved February 15, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. Retrieved February 15, 2026, from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved February 15, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Retrieved February 15, 2026, from [Link]
-
Xinggao Chemical. (2025). What Is The Difference between Triethylamine And DIPEA? Retrieved February 15, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved February 15, 2026, from [Link]
-
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (2023). HATU. Retrieved February 15, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (2024). Triethylamine. Retrieved February 15, 2026, from [Link]
-
PubMed. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Retrieved February 15, 2026, from [Link]
-
YouTube. (2021). 20.10 Synthesis and Reactions of Amides. Retrieved February 15, 2026, from [Link]
-
Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved February 15, 2026, from [Link]
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Technical Support Center: Troubleshooting Low Conversion Rates in 2-Amino-Thiazole Acylation Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and optimize 2-amino-thiazole acylation reactions, a critical transformation in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure found in numerous pharmaceuticals, and its derivatization is key to modulating biological activity.[1][2][3] This guide provides in-depth technical advice in a question-and-answer format to address common challenges and enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: My 2-aminothiazole acylation is giving a very low yield or not working at all. What are the most common initial checks I should perform?
A1: When encountering low or no product formation, it's crucial to systematically evaluate the fundamental components of your reaction. Start with the following checks:
-
Reagent Quality:
-
2-Aminothiazole: Ensure it is pure and dry. Impurities can interfere with the reaction.
-
Acylating Agent (Acyl Chloride/Anhydride): These reagents are often sensitive to moisture.[4] Use a fresh bottle or a recently opened one that has been stored properly. Consider titrating the acylating agent if its purity is in doubt.
-
Solvent: Use anhydrous (dry) solvent, especially when working with moisture-sensitive reagents like acyl chlorides. The presence of water can quench the acylating agent.[5]
-
Base: If using a base like pyridine or triethylamine, ensure it is dry and free of contaminants.
-
-
Reaction Conditions:
-
Temperature: Acylation reactions can be sensitive to temperature. If the reaction is sluggish at room temperature, gentle heating may be required.[6] Conversely, excessive heat can lead to decomposition.[6]
-
Inert Atmosphere: For highly sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions caused by atmospheric moisture and oxygen.[7]
-
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): Actively monitor the reaction's progress using TLC. This will help you determine if the starting material is being consumed and if the product is forming. It can also reveal the presence of side products.
-
Q2: I'm observing multiple spots on my TLC plate, indicating a mixture of products. What are the likely side reactions?
A2: The formation of multiple products is a common issue in 2-aminothiazole acylation. The primary side reactions include:
-
Bis-acylation: The initially formed mono-acylated product can be further acylated to give a bis-acyl derivative.[2][3][8] This is more likely to occur with highly reactive acylating agents or when using an excess of the acylating agent.
-
Ring Acylation: While less common, electrophilic acylation at the C5 position of the thiazole ring is possible, especially if the exocyclic amino group is protected or if the reaction conditions are harsh.[3]
-
Reaction with Solvent: Some solvents can participate in side reactions. For example, if using pyridine as both a base and a solvent, it can form a reactive acyl pyridinium species.[9]
To minimize these side reactions, consider optimizing the stoichiometry of your reagents (avoiding a large excess of the acylating agent) and the reaction temperature.
Q3: Why is the exocyclic amino group of 2-aminothiazole less reactive than a typical primary amine?
A3: The reduced nucleophilicity of the 2-amino group is a key challenge in these reactions. This is due to the electron-withdrawing nature of the thiazole ring, which delocalizes the lone pair of electrons on the exocyclic nitrogen, making them less available for nucleophilic attack.[10] This inherent property of the 2-aminothiazole scaffold often necessitates more forcing reaction conditions or the use of a catalyst to achieve good conversion.
In-Depth Troubleshooting Guide
Issue 1: Incomplete Conversion of Starting Material
If you observe a significant amount of unreacted 2-aminothiazole even after an extended reaction time, consider the following troubleshooting steps:
Causality and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Insufficiently Reactive Acylating Agent | The electrophilicity of the acylating agent may not be high enough to react efficiently with the moderately nucleophilic 2-aminothiazole. | Use a more reactive acylating agent (e.g., acyl chloride instead of a carboxylic acid with a coupling agent). |
| Inadequate Base Strength or Amount | The base may not be strong enough to effectively scavenge the acid byproduct (e.g., HCl from an acyl chloride), which can protonate the starting amine and deactivate it. | Use a stronger, non-nucleophilic base or increase the equivalents of the base. Pyridine is commonly used.[1][11][12] |
| Low Reaction Temperature | The activation energy for the reaction may not be overcome at the current temperature. | Gradually increase the reaction temperature while monitoring for product formation and decomposition.[6] |
| Catalyst Inefficiency | For less reactive systems, a catalyst may be necessary to facilitate the reaction. | Consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP), which is known to accelerate acylation reactions.[9] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete conversion.
Issue 2: Formation of Bis-Acylated Byproduct
The presence of a less polar spot on the TLC, corresponding to the bis-acylated product, can significantly reduce the yield of the desired mono-acylated compound.[2][3][8]
Causality and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Excess Acylating Agent | Using a large excess of the acylating agent increases the likelihood of a second acylation event. | Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the acylating agent. |
| High Reaction Temperature | Higher temperatures can provide the necessary energy for the less favorable second acylation to occur. | Run the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Slow Addition of Acylating Agent | Adding the acylating agent too quickly can create localized high concentrations, promoting bis-acylation. | Add the acylating agent dropwise over a period of time, especially at the beginning of the reaction. |
| Use of a Protecting Group | The most robust solution is to temporarily protect the exocyclic amino group. | The use of a tert-Butoxycarbonyl (Boc) protecting group can prevent bis-acylation and often leads to cleaner reactions and higher yields.[2][3][8] |
Experimental Protocol: Acylation via Boc-Protection
This protocol is a reliable method to avoid bis-acylation and improve yields.[2][3][8]
Step 1: Boc Protection of 2-Aminothiazole
-
Dissolve the 2-aminothiazole (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) and a base such as triethylamine (1.2 eq.) or conduct the reaction under basic aqueous conditions (e.g., Na₂CO₃ in THF-water).[2]
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Perform an aqueous work-up and purify the Boc-protected 2-aminothiazole by column chromatography or recrystallization.
Step 2: Acylation of Boc-Protected 2-Aminothiazole
-
Dissolve the Boc-protected 2-aminothiazole (1.0 eq.) in an anhydrous solvent like THF or dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add the acyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous work-up and purify the acylated, Boc-protected intermediate.
Step 3: Boc Deprotection
-
Dissolve the purified intermediate from Step 2 in a suitable solvent (e.g., DCM).
-
Add an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir at room temperature until the deprotection is complete (monitor by TLC).
-
Remove the solvent and excess acid under reduced pressure to obtain the desired N-acylated 2-aminothiazole.
Caption: Boc-protection strategy for clean mono-acylation.
General Protocols
Standard Acylation of 2-Aminothiazole with an Acyl Chloride
This protocol is a general starting point and may require optimization for specific substrates.[1][11][12]
Materials:
-
2-Aminothiazole (1.0 eq.)
-
Acyl chloride (1.1 eq.)
-
Dry pyridine or triethylamine (as solvent and base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (optional solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the 2-aminothiazole (1.0 eq.) in dry pyridine.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into ice-water. Collect the resulting precipitate by filtration. If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
References
-
ResearchGate. (n.d.). Optimization of reaction conditions for the preparation of 2-amino-4-phenylthiazole (5a) (a). Retrieved from [Link]
-
Gouda, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link]
-
PubMed. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances, 14(38), 27643-27653. [Link]
-
RSC Publishing. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances, 14(38), 27643-27653. [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link]
-
National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link]
-
RSC Publishing. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(35), 21769-21785. [Link]
-
National Center for Biotechnology Information. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances, 14(38), 27643-27653. [Link]
-
Springer. (2021). Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Journal of the Chinese Chemical Society, 69(1), 163-174. [Link]
-
National Center for Biotechnology Information. (2012). A Remarkably High-Speed Solution-Phase Combinatorial Synthesis of 2-Substituted-Amino-4-Aryl Thiazoles in Polar Solvents in the Absence of a Catalyst under Ambient Conditions and Study of Their Antimicrobial Activities. International Journal of Molecular Sciences, 13(3), 3891-3901. [Link]
-
Springer. (2020). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Journal of Analytical Science and Technology, 11(1), 22. [Link]
-
ResearchGate. (n.d.). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. Retrieved from [Link]
-
ResearchGate. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances, 14(38), 27643-27653. [Link]
-
Academia.edu. (n.d.). A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. Retrieved from [Link]
-
Chem-Station. (2014). Acyl Protective Groups. Retrieved from [Link]
-
Reddit. (2025). Acylation of N-Aryl systems using acyl chlorides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. ACS Catalysis, 15(5), 3323-3329. [Link]
- Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
-
Acta Chimica Slovenica. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 64(4), 715-734. [Link]
-
ResearchGate. (n.d.). facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 23(17), 4844-4848. [Link]
-
ResearchGate. (n.d.). Three possible ways of the reaction between 2-aminothiazole and electrophiles. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 1(8), 67-71. [Link]
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- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.rsc.org [pubs.rsc.org]
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- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (PDF) A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions View supplementary material [academia.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 10. benchchem.com [benchchem.com]
- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 12. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR interpretation and peak assignment for 2-Amino-thiazole-4-carboxylic acid HCl
This guide provides a comprehensive structural validation framework for 2-Amino-thiazole-4-carboxylic acid HCl , a critical scaffold in medicinal chemistry (e.g., for β-lactamase inhibitors and antitubercular agents).
Unlike standard spectral lists, this guide compares the HCl salt form against its free base and alternative solvent systems to ensure precise identification.
Executive Summary: The Structural Challenge
The analysis of 2-amino-thiazole-4-carboxylic acid HCl presents a unique challenge due to its zwitterionic potential and specific protonation site.
-
The Trap: Many researchers assume protonation occurs at the exocyclic amine (
). -
The Reality: In thiazoles, the ring nitrogen (N-3) is the most basic site (
for the parent ring). Protonation here creates a resonance-stabilized cation that significantly deshields the H-5 proton and alters the exocyclic amine's character toward an iminium form.
This guide compares the Gold Standard (DMSO-d6) method against the Rapid Screen (D2O) method to provide a self-validating protocol.
Structural Analysis & Numbering
Before assignment, we must define the atomic numbering and protonation state.
Figure 1: Protonation Dynamics & Numbering The diagram below illustrates the resonance stabilization of the cation, explaining the downfield shifts observed in the NMR spectrum.
Caption: Protonation occurs at the ring nitrogen (N-3), enhancing the electron-withdrawing nature of the ring and deshielding H-5.[1][2][3][4]
Comparative Analysis: Solvent System Performance
The choice of solvent fundamentally alters the visible spectrum. Below is a comparison of the DMSO-d6 (Method A) and D2O (Method B) protocols.
Table 1: Solvent Performance Comparison
| Feature | Method A: DMSO-d6 (Recommended) | Method B: D2O (Alternative) | Impact on Interpretation |
| Detection of -COOH | Visible (~12-14 ppm) | Invisible (Exchanged) | DMSO is required to confirm the acid moiety. |
| Detection of -NH2/NH+ | Visible (Broad, 8-10 ppm) | Invisible (Exchanged) | D2O cannot validate the salt counterion stoichiometry. |
| H-5 Resolution | High (Sharp Singlet) | High (Sharp Singlet) | Both solvents resolve the backbone proton well. |
| Water Interference | Low (H2O at 3.33 ppm) | High (HDO at ~4.79 ppm) | D2O requires suppression if sample concentration is low. |
| Stability | Caution: Slow decomposition possible over days. | Stable for short-term analysis. | Run DMSO samples immediately (within 4 hours). |
Detailed Peak Assignment (DMSO-d6)
Experimental Conditions: 400 MHz, 298 K, Solvent: DMSO-d6. Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).
| Position | Chemical Shift ( | Multiplicity | Integral | Assignment Logic & Causality |
| -COOH | 12.50 – 13.50 | Broad Singlet | 1H | The carboxylic acid proton is highly acidic and labile. It appears very downfield due to hydrogen bonding and electronegativity. |
| Ring NH+ / -NH2 | 8.00 – 9.50 | Very Broad | 2H-3H | Critical Feature: In the HCl salt, these protons are in fast exchange. You typically see a broad "hump" representing the weighted average of the ring NH+ and the exocyclic NH2. |
| H-5 | 7.60 – 7.80 | Singlet | 1H | The Diagnostic Peak. • Free Base: ~6.50 ppm• Ester Derivative: ~7.47 ppm• HCl Salt: ~7.70 ppmThe downfield shift vs. the free base confirms the electron-withdrawing effect of the protonated ring and the C-4 carboxyl group. |
| H2O | ~3.33 | Broad Singlet | Variable | Residual water from the hygroscopic HCl salt. |
| DMSO | 2.50 | Quintet | Solvent | Residual solvent peak. |
Expert Insight: If the sample is extremely dry, you may see the exocyclic amine split into two distinct broad singlets due to restricted rotation of the C2-N bond (iminium character), but usually, it appears as one large broad signal.
Step-by-Step Validation Protocol
To ensure scientific integrity, follow this self-validating workflow.
Figure 2: Structural Validation Workflow A logical decision tree for confirming identity and purity.
Caption: This workflow uses a "D2O Shake Test" to confirm the assignment of labile protons (NH, COOH) while preserving the backbone H-5 signal.
Protocol Steps:
-
Preparation: Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-d6 . Do not heat above 40°C to avoid decomposition (decarboxylation or ring opening).
-
Acquisition: Run a standard proton sequence (16–64 scans).
-
H-5 Verification: Look for the sharp singlet at 7.60–7.80 ppm .
-
Troubleshooting: If the peak is at 6.50 ppm, you have the free base , not the HCl salt.
-
-
Exchangeable Proton Check: Verify the presence of broad peaks at 8.0–14.0 ppm.
-
D2O Confirmation (Optional but Recommended): Add 2 drops of D2O to the NMR tube and shake. Re-run the spectrum.
-
Result: The peaks at 8.0–14.0 ppm should vanish. The H-5 singlet should remain (though it may shift slightly due to solvent change).
-
References
-
PubChem. 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S. National Library of Medicine. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Standard reference for solvent residual peaks). Available at: [Link]
Sources
- 1. EP2493858B1 - Androgen receptor modulating compounds - Google Patents [patents.google.com]
- 2. EP2079690B1 - 3-aza-bicyclo[3.1.0]hexane derivatives - Google Patents [patents.google.com]
- 3. 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected | C9H12N2O4S | CID 1502051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Molecules | September-2 2025 - Browse Articles [mdpi.com]
Comparative Guide: FTIR Spectrum Analysis of Carboxylic Acid vs. Ester Derivatives of Aminothiazoles
Executive Summary & Strategic Importance
Aminothiazoles (specifically 2-aminothiazoles) are privileged scaffolds in medicinal chemistry, serving as the core structure for numerous kinase inhibitors (e.g., Dasatinib) and antibiotic agents (e.g., Cefdinir). In synthetic pathways, the conversion of a 2-aminothiazole-4-carboxylate ester to its corresponding carboxylic acid is a critical hydrolysis step often used to activate a prodrug or prepare a precursor for amide coupling.
Fourier Transform Infrared Spectroscopy (FTIR) offers the most rapid, non-destructive method to monitor this transformation. However, the presence of the amino group (
This guide provides a rigorous spectral analysis to distinguish these two derivatives, grounded in experimental realities rather than theoretical idealizations.
Theoretical Framework: The Vibrational Landscape
To accurately interpret the spectra, one must understand the electronic environment of the aminothiazole ring.
The "Push-Pull" Effect
The 2-amino group is a strong electron donor (
-
Lowers the Carbonyl Frequency: The C=O bond order is reduced compared to non-conjugated analogs.
-
Enhances Zwitterionic Potential: In the carboxylic acid form, the basic thiazole nitrogen or the exocyclic amine can accept a proton from the carboxylic acid, potentially forming a zwitterion (
) in the solid state.
Key Vibrational Modes[1][2][3]
- Carbonyl Stretch: The primary discriminator.
-
vs.
: The region >3000 cm⁻¹ is complex due to overlapping amine and hydroxyl bands. - : The "fingerprint" differentiator for esters.
Comparative Spectral Analysis
The Diagnostic Decision Matrix
The following table summarizes the critical wavenumber shifts observed in solid-phase (KBr/ATR) measurements.
| Vibrational Mode | Ester Derivative (e.g., Ethyl 2-aminothiazole-4-carboxylate) | Carboxylic Acid Derivative (e.g., 2-aminothiazole-4-carboxylic acid) | Mechanistic Insight |
| C=O Stretch | 1700 – 1735 cm⁻¹ (Sharp, Strong) | 1650 – 1690 cm⁻¹ (Broad, Medium) ORAbsent (if zwitterionic) | Conjugation lowers ester |
| O-H Stretch | Absent | 2500 – 3300 cm⁻¹ (Very Broad, "Hump") | Acid dimers form strong H-bonds. This broad band often obscures C-H stretches. |
| N-H Stretch | 3100 – 3400 cm⁻¹ (Distinct Doublet: | Overlapped/Broadened | In acids, the O-H band swallows the N-H definition. Zwitterions show broad |
| C-O Stretch | 1000 – 1300 cm⁻¹ (Two bands: C-O-C) | 1210 – 1320 cm⁻¹ (C-O-H) | Esters show a strong "ether-like" C-O-C vibration absent in acids. |
| Carboxylate ( | Absent | 1550 – 1610 cm⁻¹ (Strong, if zwitterionic) | CRITICAL: If the acid forms a salt/zwitterion, the C=O disappears, replaced by this asymmetric stretch. |
Visualization of Logic Flow
Figure 1: Decision Logic for distinguishing Aminothiazole Esters from Acids. Note the bifurcation for zwitterionic acids.
Experimental Protocol: Self-Validating Systems
To ensure Trustworthiness and reproducibility, follow this protocol. The aminothiazole moiety is sensitive to moisture and polymorphism, which can alter the spectrum.
Sample Preparation
-
Preferred Method: ATR (Attenuated Total Reflectance) with a Diamond crystal.
-
Why? KBr pellets can contain hygroscopic moisture (mimicking acid O-H bands) and high pressure can induce phase transitions or zwitterion formation in the solid state.
-
-
Pre-treatment: Vacuum dry the sample at 40°C for 2 hours before analysis to remove surface water.
The "D₂O Shake" Validation (Expertise Tip)
If the distinction between the Acid O-H and Amine N-H is ambiguous:
-
Dissolve a small amount of sample in dry THF or DMSO.
-
Add 2 drops of
(Deuterium Oxide). -
Shake and re-analyze.
-
Result:
and bands will shift to lower wavenumbers ( ). -
Differentiation: Carboxylic
exchanges almost instantly. Amine exchanges slower. If the broad hump disappears immediately, it confirms the Acid .
-
Monitoring Hydrolysis (Workflow)
When monitoring the reaction from Ester
-
T=0 (Start): Focus on 1735 cm⁻¹ (Ester C=O).
-
T=End: Look for the disappearance of 1735 cm⁻¹ and the emergence of either ~1680 cm⁻¹ (Acid C=O) or ~1580 cm⁻¹ (Carboxylate).
-
Fingerprint Check: Confirm loss of the 1250 cm⁻¹ (C-O-C) band.
Mechanistic Deep Dive: The Zwitterion Anomaly
Unlike simple benzoic acid, 2-aminothiazole-4-carboxylic acid possesses a basic nitrogen (thiazole ring N3) and an acidic proton.
Zwitterionic Equilibrium
In the solid state, the proton often migrates from the carboxyl group to the ring nitrogen.
Spectral Consequence:
-
Classic Acid: Shows
at ~1690 cm⁻¹. -
Zwitterion: The
vanishes . It is replaced by two bands:- : 1550–1610 cm⁻¹ (Strong)
- : 1300–1400 cm⁻¹ (Medium)
Expert Insight: If your "Acid" product lacks a carbonyl peak around 1700 cm⁻¹ but has a massive band near 1580 cm⁻¹, do not discard it . You likely have the zwitterionic form. Acidifying the sample (e.g., HCl salt formation) will restore the classic C=O band at ~1720 cm⁻¹.
Figure 2: The spectral shift caused by zwitterion formation in aminothiazole acids.
References
-
Brainly. (2023). How can you distinguish a carboxylic acid from an ester using IR spectroscopy?Link
-
OpenStax. (2023). Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry.Link
-
MDPI. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.Link
-
ResearchGate. (2016). Thiazolecarboxylic Acid Derivatives.[1][2][3][4][5][6] Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives.Link
-
ULPGC. (1990). Infrared study of the association and conformations of thiazole 2-carboxylic acid and 2-aminothiazole.Link[3]
-
University of Babylon. Infrared Spectroscopy: Carbonyl groups absorption frequencies.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 [chemicalbook.com]
- 3. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Reactivity of 2-Amino-thiazole-4-carboxylic acid HCl and 2-Amino-thiazole-5-carboxylic acid
Introduction
In the landscape of medicinal chemistry and drug development, the 2-aminothiazole scaffold is a cornerstone, celebrated for its versatile biological activities and synthetic tractability.[1] This structural motif is present in numerous approved drugs, highlighting its importance as a privileged structure.[1] Among its many derivatives, the constitutional isomers 2-Amino-thiazole-4-carboxylic acid and 2-Amino-thiazole-5-carboxylic acid serve as critical building blocks. While structurally similar, the positional difference of the carboxylic acid group imparts distinct electronic and steric characteristics, profoundly influencing their chemical reactivity.
This guide provides an in-depth, objective comparison of these two isomers. Moving beyond a simple catalog of properties, we will dissect the underlying chemical principles that govern their reactivity in key synthetic transformations. The insights and experimental data presented herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies, enabling more efficient and predictable outcomes.
Part 1: Foundational Analysis - Electronic and Steric Profiles
The reactivity of a molecule is fundamentally dictated by the distribution of its electron density and its three-dimensional structure. The primary difference between our two subjects is the placement of the electron-withdrawing carboxylic acid (-COOH) group relative to the strongly electron-donating 2-amino (-NH2) group.
-
2-Amino-thiazole-4-carboxylic acid: The carboxylic acid at the C4 position is in closer proximity to the ring's sulfur atom and is situated on a double bond that is part of the conjugated system involving the exocyclic amino group. Its electron-withdrawing inductive and resonance effects will directly influence the nucleophilicity of the amino group and the electrophilicity of the C5 position.
-
2-Amino-thiazole-5-carboxylic acid: With the carboxylic acid at the C5 position, its electronic influence on the 2-amino group is modulated through the sulfur atom and across a greater distance. This positioning leaves the C4 position available for substitution, which has a different electronic character than the C5 position.
The diagram below illustrates the key structural difference and the primary sites of reactivity discussed in this guide.
Caption: Structures and primary reactive sites of the two isomers.
Part 2: Comparative Reactivity in Key Transformations
We will now explore the performance of each isomer in common synthetic reactions, providing both mechanistic rationale and actionable experimental protocols.
A. Amide Bond Formation: Reactivity of the Carboxylic Acid
The formation of an amide bond is arguably the most frequent reaction performed on these scaffolds in drug discovery.[2] The process involves the activation of the carboxylic acid, followed by nucleophilic attack by an amine.
Mechanistic Considerations: The intrinsic reactivity of the carboxyl group in both isomers is high upon activation. However, the local steric environment can influence the reaction rate, especially with bulky amines.
-
2-Amino-thiazole-4-carboxylic acid: The C4-carboxyl group is flanked by the ring sulfur atom and the C5-proton. While not severely hindered, this arrangement can present a slightly more crowded environment compared to its isomer.
-
2-Amino-thiazole-5-carboxylic acid: The C5-carboxyl group is adjacent to the C4-proton. Studies have shown that coupling this isomer with sterically demanding anilines can be challenging, suggesting that steric hindrance is a factor for both molecules and may depend heavily on the coupling partner.[3]
Experimental Protocol: General Procedure for Amide Coupling
This protocol provides a robust starting point for coupling both isomers. Optimization of reagents and conditions may be necessary based on the specific amine used.
-
Dissolution: In a clean, dry flask under an inert atmosphere (N2 or Ar), dissolve 2-amino-thiazole-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in a suitable aprotic solvent (e.g., DMF, DCM).
-
Coupling Agent Addition: Add a coupling agent such as HATU (1.2 eq) or EDC (1.5 eq) along with an additive like HOBt (1.5 eq).
-
Base Addition: Add a non-nucleophilic base, such as DIPEA (3.0 eq), dropwise to the stirring solution.
-
Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Comparative Performance Data (Illustrative)
The following table presents expected outcomes based on general principles of steric hindrance. Actual yields may vary.
| Amine Nucleophile | Isomer | Expected Relative Yield | Rationale |
| Benzylamine (non-hindered) | 4-COOH | Excellent | Low steric demand allows easy access to the activated carboxyl group. |
| 5-COOH | Excellent | Low steric demand allows easy access to the activated carboxyl group. | |
| 2,6-Dimethylaniline (hindered) | 4-COOH | Good to Moderate | Increased steric clash with the thiazole ring may slow the reaction. |
| 5-COOH | Moderate to Low | Literature suggests difficulty with hindered anilines at this position.[3] |
B. Amino Group Reactivity: Acylation and Schiff Base Formation
The exocyclic 2-amino group is a potent nucleophile, readily participating in reactions like acylation and condensation with aldehydes.[1]
Mechanistic Considerations: The nucleophilicity of the amino group is modulated by the electron-withdrawing strength of the carboxylic acid. The closer the -COOH group, the greater its deactivating effect.
-
2-Amino-thiazole-4-carboxylic acid: The C4-COOH exerts a more direct electron-withdrawing effect on the 2-amino group through the conjugated system. This is expected to slightly reduce its nucleophilicity.
-
2-Amino-thiazole-5-carboxylic acid: The C5-COOH has a less pronounced deactivating effect on the 2-amino group due to its greater distance and interruption of direct conjugation by the sulfur atom. This should result in a slightly more nucleophilic amino group.
To avoid competing reactions at the carboxylic acid, it is essential to first protect it, typically as an ester.[3][4]
Experimental Workflow and Protocol
The following workflow is critical for selective N-functionalization.
Caption: Workflow for selective derivatization of the amino group.
Experimental Protocol: N-Acetylation (Post-Protection)
-
Esterification (Protection): Suspend the starting acid in methanol and cool to 0 °C. Add thionyl chloride dropwise and then reflux for 4 hours. Remove solvent under vacuum to obtain the methyl ester hydrochloride.
-
N-Acetylation: Dissolve the methyl ester intermediate (1.0 eq) in pyridine or DCM with a base like triethylamine (2.5 eq).
-
Acylating Agent: Add acetic anhydride or acetyl chloride (1.2 eq) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Work-up and Saponification (Deprotection): Quench the reaction with water and extract with an organic solvent. After purification of the N-acetylated ester, dissolve it in a THF/water mixture and add LiOH (2.0 eq). Stir at room temperature until hydrolysis is complete. Acidify with 1M HCl to precipitate the final product.
C. Ring Reactivity: Electrophilic Aromatic Substitution
The 2-aminothiazole ring is electron-rich and activated for electrophilic substitution, which preferentially occurs at the C5 position.
Mechanistic Considerations: This is where the two isomers display the most dramatic difference in reactivity.
-
2-Amino-thiazole-4-carboxylic acid: The C5 position is vacant and strongly activated by the 2-amino group. While the C4-COOH is deactivating, the powerful activating effect of the amino group still renders the C5 position susceptible to electrophilic attack.
-
2-Amino-thiazole-5-carboxylic acid: The C5 position is blocked. The remaining C4 position is electronically less favored for substitution and is adjacent to the deactivating C5-COOH group. Therefore, electrophilic substitution on this isomer is significantly more difficult.
Comparative Outcome: Electrophilic substitution is a viable and predictable reaction for the 4-carboxylic acid isomer but is generally not a practical pathway for the 5-carboxylic acid isomer .
Experimental Protocol: Bromination of 2-Amino-thiazole-4-carboxylic acid
-
Dissolution: Dissolve 2-Amino-thiazole-4-carboxylic acid HCl (1.0 eq) in a suitable solvent such as acetic acid or DMF.
-
Brominating Agent: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture for 1-4 hours. The reaction is often rapid. Monitor by LC-MS for the formation of the mono-brominated product at C5.
-
Isolation: Pour the reaction mixture into ice water. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
D. Decarboxylation: Stability and Reaction Conditions
The loss of CO2 from the carboxylic acid group can occur under thermal or catalytic conditions.
Mechanistic Considerations: Decarboxylation proceeds through an intermediate where a negative charge (or zwitterion) develops on the ring carbon after CO2 departs. The stability of this intermediate is key.
-
2-Amino-thiazole-5-carboxylic acid: Decarboxylation places a negative charge at the C5 position. This position is electronically stabilized by the adjacent sulfur atom and the electron-donating 2-amino group. Kinetic studies have shown that this isomer can decarboxylate via mechanisms involving protonation at the C5 position, which is favored due to its high electron density.[5]
-
2-Amino-thiazole-4-carboxylic acid: Decarboxylation would generate a less stable carbanion at the C4 position. This position is less able to stabilize the negative charge compared to C5.
Comparative Outcome: 2-Amino-thiazole-5-carboxylic acid is more prone to decarboxylation under acidic or thermal conditions than its C4-isomer.[5] This is a critical consideration for reaction planning, as undesired loss of the carboxyl group can occur as a side reaction at elevated temperatures. Palladium-catalyzed decarboxylative couplings are also well-documented for thiazole carboxylic acids and can be an effective synthetic strategy.[6][7]
Part 3: Summary and Strategic Recommendations
The choice between 2-Amino-thiazole-4-carboxylic acid and 2-Amino-thiazole-5-carboxylic acid should be a deliberate one, guided by the intended synthetic route.
| Reaction Type | 2-Amino-thiazole-4-carboxylic acid | 2-Amino-thiazole-5-carboxylic acid | Key Takeaway |
| Amide Coupling | High reactivity; potential steric issues with bulky amines. | High reactivity; potential steric issues with bulky amines.[3] | Both are effective, but screen conditions carefully with hindered substrates. |
| N-Acylation | Good reactivity; slightly lower nucleophilicity. | Excellent reactivity; higher nucleophilicity. | The 5-COOH isomer may react faster. Protection of the COOH is essential for both. |
| Electrophilic Substitution | Viable at C5. Ring is sufficiently activated. | Not Viable. C5 is blocked; C4 is deactivated. | Use the 4-COOH isomer exclusively for C5 functionalization. |
| Decarboxylation | More stable; less prone to decarboxylation. | Less stable; more prone to decarboxylation. [5] | Be cautious with high temperatures when using the 5-COOH isomer to avoid unintended CO2 loss. |
Your choice of isomer is a strategic fork in the road.
-
Choose 2-Amino-thiazole-4-carboxylic acid when your synthetic plan requires subsequent functionalization of the thiazole ring at the C5 position via electrophilic substitution.
-
Choose 2-Amino-thiazole-5-carboxylic acid when seeking slightly higher nucleophilicity at the 2-amino position or when the potential for decarboxylative coupling is a desired transformation. However, you must be vigilant about its lower thermal stability to avoid unwanted decarboxylation in other reaction steps.
By understanding these fundamental differences in reactivity, you can better design robust, efficient, and high-yielding synthetic routes, accelerating your research and development programs.
References
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. RSC Publishing.
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of 2-(1-Aminoethyl)thiazole-5-carboxylic acid. Benchchem.
- Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One.
- Javed, I., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PMC - PubMed Central.
- Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib.
- Ganapathi, K., & Venkataraman, A. (n.d.). CHEMISTRY OF THE THIAZOLES - Part I. Synthesis of 5-Aminothiazole Derivatives. Haffkine Institute.
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues.
- Banert, K., & Seifert, J. (n.d.). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers (RSC Publishing).
- PDF. (2016). Thiazoles: A Valuable Insight into the Recent Advances and Biological Activities.
- Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
- Goossen, L. J., et al. (2010). Pd-Catalyzed Decarboxylative Arylation of Thiazole, Benzoxazole, and Polyfluorobenzene with Substituted Benzoic Acids. Organic Letters - ACS Publications.
- Daugulis, O., & Zaitsev, V. G. (2010). Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters - ACS Publications.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
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A Comparative Guide to the UV-Vis Absorption Characteristics of 2-Amino-thiazole-4-carboxylic acid hydrochloride
Introduction: The Significance of a Spectroscopic Fingerprint
2-Amino-thiazole-4-carboxylic acid and its hydrochloride salt are heterocyclic building blocks of significant interest in medicinal chemistry and drug development. They form the core scaffold of numerous compounds with diverse biological activities, including antibacterial, antifungal, and anticancer properties. For researchers working with this scaffold, understanding its fundamental physicochemical properties is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy provides a rapid, non-destructive, and highly informative method for characterizing such molecules.
The UV-Vis absorption spectrum of a compound serves as a unique "fingerprint," dictated by its electronic structure. This guide provides an in-depth analysis of the UV-Vis absorption characteristics of 2-Amino-thiazole-4-carboxylic acid hydrochloride. We will explore the underlying principles of its spectral behavior, present a detailed experimental protocol for its analysis, and compare its profile to relevant chemical analogs. This information is critical for applications ranging from purity assessment and quantitative analysis to studying drug-target interactions.
Fundamental Principles: What a UV-Vis Spectrum Reveals
The absorption of UV-Vis light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which absorption occurs are determined by the molecule's structure, particularly the presence of chromophores and auxochromes.
-
Chromophore: The part of a molecule responsible for its color, containing the electrons that undergo electronic transitions. In 2-Amino-thiazole-4-carboxylic acid, the thiazole ring with its conjugated π-system is the primary chromophore.
-
Electronic Transitions: The absorption bands observed in the UV-Vis spectrum of this molecule are primarily due to π → π* transitions, involving the excitation of electrons within the conjugated system of the aromatic ring. To a lesser extent, n → π* transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms, may also contribute.
-
Solvatochromism: The position and intensity of absorption bands can be significantly influenced by the polarity of the solvent. This phenomenon, known as solvatochromism, is a crucial aspect of a compound's UV-Vis profile.
-
Bathochromic Shift (Red Shift): A shift of the maximum absorption wavelength (λmax) to a longer wavelength, often seen in polar solvents for π → π* transitions. This occurs because the excited state is more polar than the ground state and is thus stabilized to a greater extent by the polar solvent.
-
Hypsochromic Shift (Blue Shift): A shift of λmax to a shorter wavelength. This is typical for n → π* transitions in polar, protic solvents, as the ground state is stabilized by hydrogen bonding, increasing the energy gap to the excited state.
-
Experimental Protocol: A Validated Approach to UV-Vis Analysis
The following protocol outlines a robust method for determining the UV-Vis absorption spectrum of 2-Amino-thiazole-4-carboxylic acid hydrochloride. The causality behind each step is explained to ensure a self-validating system.
Step 1: Reagent and Equipment Preparation
-
Analyte: 2-Amino-thiazole-4-carboxylic acid hydrochloride of high purity (≥97%).
-
Solvents: Spectroscopic grade solvents are mandatory to avoid interference from impurities. Recommended solvents for a polarity study include:
-
Methanol (Polar, Protic)
-
Acetonitrile (Polar, Aprotic)
-
Dichloromethane (Nonpolar, Aprotic)
-
-
Equipment: A calibrated double-beam UV-Vis spectrophotometer, quartz cuvettes (1 cm path length), and a calibrated analytical balance.
Step 2: Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of the analyte and dissolve it in 10 mL of the chosen solvent in a volumetric flask. Causality: A concentrated stock solution allows for precise dilutions and minimizes weighing errors.
-
Working Solution (e.g., 10 µg/mL): Dilute the stock solution appropriately. For example, transfer 100 µL of the stock solution into a 10 mL volumetric flask and fill to the mark with the same solvent. Causality: The concentration of the working solution must be optimized to yield an absorbance value within the spectrophotometer's linear range (typically 0.1 - 1.0 A.U.) to ensure adherence to the Beer-Lambert Law.
Step 3: Spectrophotometric Analysis
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to stabilize (typically 15-20 minutes). Set the scan range (e.g., 200-400 nm).
-
Blank Correction: Fill a quartz cuvette with the pure solvent being used for the sample. Place it in the reference beam path (or in the sample holder for a baseline scan). This corrects for any absorbance from the solvent and the cuvette itself. Causality: This is a critical step to ensure that the resulting spectrum is solely due to the analyte.
-
Sample Measurement: Rinse a second quartz cuvette with the working solution, then fill it and place it in the sample beam path.
-
Acquire Spectrum: Initiate the scan. The instrument will record the absorbance of the sample across the specified wavelength range.
-
Data Recording: Record the λmax (the wavelength at which the highest absorbance is observed) and the corresponding absorbance value.
The following diagram illustrates the generalized workflow for this UV-Vis analysis.
Caption: A generalized workflow for UV-Vis spectrophotometric analysis.
Comparative UV-Vis Absorption Data
While specific experimental data for 2-Amino-thiazole-4-carboxylic acid hydrochloride is not extensively published, its spectral characteristics can be reliably inferred from studies on closely related aminothiazole derivatives. The presence of the thiazole ring, amino group, and carboxylic acid group dictates its electronic transitions. For comparative purposes, we will analyze its expected profile against two relevant alternatives: 2-Aminothiazole and 2-Amino-4-methylthiazole.
| Compound | Structure | Solvent | Expected λmax (nm) | Key Structural Difference |
| 2-Amino-thiazole-4-carboxylic acid HCl (Target) | A thiazole ring with an amino group at position 2 and a carboxylic acid at position 4. | Methanol | ~270-280 | Electron-withdrawing carboxylic acid group. |
| Acetonitrile | ~265-275 | |||
| 2-Aminothiazole (Alternative 1) | A thiazole ring with an amino group at position 2. | Methanol | ~255-265 | Lacks the carboxylic acid group. |
| Acetonitrile | ~250-260 | |||
| 2-Amino-4-methylthiazole (Alternative 2) | A thiazole ring with an amino group at position 2 and a methyl group at position 4. | Methanol | ~260-270 | Electron-donating methyl group instead of an electron-withdrawing carboxylic acid. |
| Acetonitrile | ~255-265 |
Note: The λmax values are illustrative and based on typical ranges for these classes of compounds found in the literature. Actual values may vary based on experimental conditions.
Analysis and Discussion
Influence of Substituents:
-
Carboxylic Acid Group (Target Compound): The electron-withdrawing nature of the carboxylic acid group at position 4 extends the conjugation of the π-system. This extension lowers the energy gap between the π and π* orbitals, resulting in a bathochromic shift (a shift to longer wavelengths) compared to the unsubstituted 2-aminothiazole. A λmax in the range of 270-280 nm is therefore expected.
-
Methyl Group (Alternative 2): In contrast, the methyl group is weakly electron-donating. This has a less pronounced effect on the chromophore but still results in a slight bathochromic shift compared to the unsubstituted parent compound, 2-aminothiazole.
Influence of Solvent Polarity (Solvatochromism): As shown in the table, a slight hypsochromic shift (blue shift) is anticipated when moving from a polar protic solvent like methanol to a polar aprotic solvent like acetonitrile. This is because the polar protic solvent can form hydrogen bonds with the lone pairs on the heteroatoms, stabilizing the ground state more significantly and thus increasing the energy required for the electronic transition. This solvent-dependent behavior is a key characteristic that can be used to confirm the identity and purity of the compound.
The relationship between molecular structure and UV-Vis absorption is summarized in the following diagram.
A Researcher's Guide to Elemental Analysis Benchmarks for 2-Amino-thiazole-4-carboxylic acid hydrochloride
For researchers and professionals in drug development, the precise characterization of novel compounds is paramount. 2-Amino-thiazole-4-carboxylic acid and its salts are significant heterocyclic building blocks in medicinal chemistry.[1][2][3] Establishing the elemental composition of its hydrochloride salt is a critical step in confirming its identity, purity, and stoichiometry. This guide provides an in-depth comparison of the theoretical elemental analysis benchmarks for 2-Amino-thiazole-4-carboxylic acid hydrochloride against the expected outcomes from standard experimental methodologies, offering practical insights for researchers in the field.
Theoretical vs. Experimental Elemental Composition: A Comparative Analysis
The foundation of elemental analysis is the comparison of experimentally determined values with the theoretical composition calculated from the compound's molecular formula. For 2-Amino-thiazole-4-carboxylic acid hydrochloride, the molecular formula is C₄H₅ClN₂O₂S. This is derived from the parent compound, 2-Amino-thiazole-4-carboxylic acid (C₄H₄N₂O₂S)[4], with the addition of one molecule of hydrogen chloride. The formation of hydrochloride salts is a common practice in pharmaceutical development to enhance the solubility and stability of drug candidates.[5]
Table 1: Theoretical Elemental Composition of 2-Amino-thiazole-4-carboxylic acid hydrochloride
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.011 | 4 | 48.044 | 26.59 |
| Hydrogen | H | 1.008 | 5 | 5.040 | 2.79 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 19.63 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 15.51 |
| Oxygen | O | 15.999 | 2 | 31.998 | 17.72 |
| Sulfur | S | 32.065 | 1 | 32.065 | 17.76 |
| Total | 180.614 | 100.00 |
The primary and most reliable method for determining the experimental percentages of Carbon, Hydrogen, Nitrogen, and Sulfur is CHNS elemental analysis by combustion .[6][7] This technique involves the high-temperature combustion of the sample in an oxygen-rich environment, which converts the elements into their gaseous oxides (CO₂, H₂O, N₂, SO₂).[8] These gases are then separated and quantified using various detectors, typically a thermal conductivity detector.[9]
It is crucial to understand that experimental results will rarely match the theoretical values perfectly. A widely accepted tolerance for high-purity pharmaceutical-grade compounds is within ±0.4% of the calculated theoretical value for each element.[10][11]
Table 2: Comparison of Theoretical and Expected Experimental Elemental Analysis Values
| Element | Theoretical % | Expected Experimental Range (%) |
| Carbon | 26.59 | 26.19 - 26.99 |
| Hydrogen | 2.79 | 2.39 - 3.19 |
| Nitrogen | 15.51 | 15.11 - 15.91 |
| Sulfur | 17.76 | 17.36 - 18.16 |
It is important to note that standard CHNS analyzers do not directly measure chlorine or oxygen. Oxygen is typically determined by pyrolysis in a separate analysis, while chlorine requires other methods such as ion chromatography or titration after combustion. For the purpose of this guide, we will focus on the CHNS elements as the primary benchmark for routine purity confirmation.
Experimental Protocol: CHNS Elemental Analysis
The following is a detailed, step-by-step methodology for the CHNS analysis of 2-Amino-thiazole-4-carboxylic acid hydrochloride.
Instrumentation: A calibrated CHNS elemental analyzer is required.
Sample Preparation:
-
Ensure the sample is homogenous and completely dry, as residual solvents or moisture will significantly impact the hydrogen and carbon values.[10][12]
-
Accurately weigh 1-3 mg of the finely powdered 2-Amino-thiazole-4-carboxylic acid hydrochloride into a tin capsule using a calibrated microbalance.[12] The small sample size necessitates high accuracy in weighing.
-
Fold the tin capsule to encase the sample securely, ensuring no sample is lost.
Analytical Procedure:
-
Calibrate the instrument using certified organic analytical standards. This is critical for ensuring the accuracy of the results.[10]
-
Introduce the encapsulated sample into the combustion chamber of the elemental analyzer.
-
The sample undergoes dynamic flash combustion at a high temperature (typically ~1000°C) in a stream of pure oxygen.[13]
-
The resulting combustion gases (CO₂, H₂O, N₂, SO₂, and others) are passed over a copper catalyst to reduce nitrogen oxides to N₂ and remove excess oxygen.[8]
-
The gas mixture then flows through a series of absorbent traps to remove interfering species, allowing only CO₂, H₂O, N₂, and SO₂ to proceed.
-
The purified gases are separated, typically by gas chromatography, and quantified by a thermal conductivity detector.
-
The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
Data Interpretation:
-
The obtained percentages for C, H, N, and S should be compared against the theoretical values.
-
For a sample to be considered pure, the experimental values should fall within the ±0.4% acceptance criterion.
-
Deviations outside this range may indicate the presence of impurities, residual solvents, or incomplete combustion.
Visualizing the Workflow
Caption: Workflow for CHNS elemental analysis of organic compounds.
Causality and Trustworthiness in Elemental Analysis
The choice of combustion-based CHNS analysis as the benchmark is rooted in its high precision, reliability, and well-established methodology.[6] The self-validating nature of this protocol is ensured through several key steps:
-
Systematic Calibration: Regular analysis of certified standards with known elemental compositions ensures the instrument is performing accurately and that the calibration curve has not drifted.[10]
-
Reproducibility: Reputable laboratories will run each sample at least in duplicate to ensure the results are reproducible. Significant variation between runs would indicate sample inhomogeneity or instrumental issues.
-
Blank Analysis: Running empty tin capsules as blanks helps to account for any background contributions from the analytical system itself.
Challenges can arise, particularly with hydrochloride salts. The presence of chlorine can potentially form corrosive species in the combustion tube, which over time may affect the instrument's performance. Therefore, regular maintenance and the use of appropriate scrubbers are essential.
Broader Context: Comparison with Other Analytical Techniques
While CHNS analysis is the gold standard for elemental composition, it is often used in conjunction with other analytical techniques for comprehensive compound characterization in the pharmaceutical industry.[14][15]
Table 3: Alternative and Complementary Analytical Techniques
| Technique | Information Provided | Comparison to CHNS Analysis |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio of the molecule, confirming the molecular weight. High-resolution MS can provide the molecular formula. | Complementary. Confirms the overall molecular formula, while CHNS analysis verifies the elemental ratios. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. | Orthogonal. Provides structural information, not direct elemental composition. Can indicate purity by showing the absence of impurity signals. |
| Inductively Coupled Plasma (ICP-OES/MS) | Used to detect and quantify trace elemental impurities, particularly metals.[16] | Different focus. CHNS quantifies the bulk elemental composition, while ICP techniques are for trace-level contaminants.[17] |
The validation of analytical methods for pharmaceutical products is strictly governed by guidelines such as ICH Q2(R1), which outlines parameters like accuracy, precision, linearity, and limits of detection and quantification.[15][18]
Caption: Logical flow for validating experimental elemental analysis data.
Conclusion
The elemental analysis of 2-Amino-thiazole-4-carboxylic acid hydrochloride serves as a fundamental checkpoint in its chemical verification. A comparison of the experimental CHNS analysis results with the theoretical values (C: 26.59%, H: 2.79%, N: 15.51%, S: 17.76%) provides a robust assessment of purity and composition. Adherence to a validated combustion method, with a tolerance of ±0.4%, is the industry-standard benchmark. By understanding the principles behind both the theoretical calculations and the experimental methodology, researchers can confidently interpret their analytical data and ensure the quality of their compounds for further development.
References
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The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP Scientifica. Retrieved from [Link]
-
CHNSO Organic Elemental Analysis - Sample Preparation. (n.d.). Mettler Toledo. Retrieved from [Link]
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What is a CHNS Elemental Analyzer? (2023, October 19). AZoM. Retrieved from [Link]
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Methodical aspects of quantitative elemental analysis of organic compounds using automated CHNS-analyzers. (2019, May 31). Journal of Fundamental and Applied Sciences. Retrieved from [Link]
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Trace Metals Testing and Elemental Analysis for Pharmaceuticals. (n.d.). Intertek. Retrieved from [Link]
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Elemental Analysis for the Pharmaceutical Industry Q&A. (n.d.). Smithers. Retrieved from [Link]
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Validation of Metal Impurities in Drug Products. (2013, November 7). American Laboratory. Retrieved from [Link]
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DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. (2021, September 14). International Journal of Chemical & Pharmaceutical Analysis. Retrieved from [Link]
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Approaching Elemental Impurity Analysis. (2021, February 2). Pharmaceutical Technology. Retrieved from [Link]
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2-Aminothiazole-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019, September 14). PubMed Central. Retrieved from [Link]
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Synthesis of novel 2-amino thiazole derivatives. (2013). Der Pharma Chemica. Retrieved from [Link]
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Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. (n.d.). Restek. Retrieved from [Link]
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Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. (n.d.). Scholars Crossing. Retrieved from [Link]
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CHNS Elemental Analysers. (2008, April 29). The Royal Society of Chemistry. Retrieved from [Link]
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Summary of CHNS Elemental Analysis Common Problems. (n.d.). University of Ottawa. Retrieved from [Link]
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The Problems Associated With Elemental Analysis. (2023, April 4). AZoNano. Retrieved from [Link]
-
2-Amino-4-thiazolecarboxylic acid hydrobromide (90%). (n.d.). Amerigo Scientific. Retrieved from [Link]
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Benchmarking Synthetic Routes for Thiazole-4-Carboxylic Acid: A Comparative Guide to Hantzsch Synthesis and a Cysteine-Based Approach
Thiazole-4-carboxylic acid is a pivotal building block in medicinal chemistry, most notably serving as a key intermediate in the synthesis of Thiabendazole, a widely used anthelmintic and fungicide.[1] The efficiency, scalability, and environmental impact of its synthetic route are critical considerations for researchers in drug discovery and development. This guide provides an in-depth comparison of two prominent synthetic pathways: the classic Hantzsch thiazole synthesis and a modern, multi-step approach originating from the readily available amino acid, L-cysteine.
Method 1: The Classic Hantzsch Thiazole Synthesis
The Hantzsch synthesis, first described in 1887, remains one of the most reliable and widely utilized methods for constructing the thiazole ring.[2] The core of this reaction is the condensation between an α-haloketone and a thioamide.[2][3] For the synthesis of thiazole-4-carboxylic acid, this translates to a two-step process: the initial formation of a thiazole-4-carboxylate ester, followed by its hydrolysis.
Causality of the Hantzsch Mechanism
The reaction mechanism is a logical sequence of nucleophilic attack and cyclization, driven by the formation of a stable aromatic ring.[4][5]
-
Nucleophilic Attack (S_N2 Reaction): The sulfur atom of the thioamide is a soft nucleophile, making it highly reactive toward the soft electrophilic α-carbon of the halo-ester (e.g., ethyl bromopyruvate).[6] This initial S_N2 reaction forms an S-alkylated intermediate.[5]
-
Intramolecular Cyclization: The nitrogen atom of the intermediate, now positioned favorably, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This step forms a five-membered ring, a hydroxylated thiazoline intermediate.
-
Dehydration & Aromatization: The reaction is driven to completion by the elimination of a water molecule from the thiazoline intermediate. This dehydration step results in the formation of the thermodynamically stable, aromatic thiazole ring.[5][7]
Visualizing the Hantzsch Pathway
Caption: Workflow of the Hantzsch synthesis for thiazole-4-carboxylic acid.
Experimental Protocol: Hantzsch Synthesis
This protocol is a representative two-step procedure.
Step A: Synthesis of Ethyl Thiazole-4-carboxylate
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thioformamide (1 equivalent) in 50 mL of absolute ethanol.
-
Addition: To this solution, add ethyl bromopyruvate (1 equivalent) dropwise at room temperature. The use of a halo-ester is critical; ethyl bromopyruvate is a common choice, though it is a lachrymator and must be handled in a fume hood.[8]
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the HBr formed during the reaction. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ester.
-
Purification: The crude product is purified by column chromatography or distillation under reduced pressure to afford pure ethyl thiazole-4-carboxylate.
Step B: Hydrolysis to Thiazole-4-carboxylic Acid
-
Setup: The ethyl thiazole-4-carboxylate from Step A is placed in a round-bottom flask with a 10% aqueous solution of sodium hydroxide (2-3 equivalents).
-
Reaction: The mixture is heated to reflux for 1-2 hours until the ester is fully consumed (monitored by TLC).
-
Workup: The solution is cooled in an ice bath and acidified to a pH of approximately 2-3 using 6M hydrochloric acid. This protonates the carboxylate salt, causing the thiazole-4-carboxylic acid to precipitate.
-
Isolation: The white solid is collected by vacuum filtration, washed with a small amount of cold water, and dried in a vacuum oven to yield the final product.[1]
Method 2: A Cysteine-Based Synthesis
An alternative strategy leverages L-cysteine, a cheap and readily available amino acid, as the starting material. This pathway, detailed in patent literature, constructs the thiazole ring through a sequence of condensation, oxidation, and hydrolysis, avoiding the use of highly reactive α-haloketones.[1]
Causality of the Cysteine-Based Mechanism
This route builds the heterocyclic core first as a saturated ring (thiazolidine) and then introduces the aromaticity via oxidation.
-
Thiazolidine Formation: L-cysteine hydrochloride reacts with formaldehyde in a condensation reaction, followed by in-situ esterification (e.g., with methanol and an acid catalyst), to form methyl thiazolidine-4-carboxylate. This step cleverly uses the inherent structure of cysteine to form the C-S and C-N bonds of the eventual ring.
-
Oxidative Aromatization: The critical step is the oxidation of the thiazolidine ring to a thiazole. A mild oxidizing agent like manganese dioxide (MnO₂) is used to introduce the two double bonds required for aromaticity, yielding methyl thiazole-4-carboxylate. This dehydrogenation is the key transformation from a saturated to an unsaturated aromatic system.
-
Hydrolysis: As with the Hantzsch route, a final basic hydrolysis of the methyl ester, followed by acidic workup, yields the target thiazole-4-carboxylic acid.
Visualizing the Cysteine-Based Pathway
Caption: Overall workflow for the synthesis of thiazole-4-carboxylic acid from L-cysteine.
Experimental Protocol: Cysteine-Based Synthesis
This protocol is adapted from patent literature.[1]
Step A: Synthesis of Methyl Thiazolidine-4-carboxylate
-
Setup: Suspend L-cysteine hydrochloride (1 equivalent) in methanol.
-
Condensation: Add an aqueous solution of formaldehyde (1.1 equivalents) and stir at room temperature for 1-2 hours.
-
Esterification: Cool the mixture in an ice bath and bubble hydrogen chloride gas through it or add thionyl chloride dropwise to catalyze the esterification. Allow the reaction to proceed for 12-24 hours at room temperature.
-
Isolation: Remove the solvent under reduced pressure. The resulting solid is neutralized with a base and extracted to yield methyl thiazolidine-4-carboxylate.
Step B: Oxidation to Methyl Thiazole-4-carboxylate
-
Setup: Dissolve the thiazolidine from Step A in a suitable solvent like acetonitrile.
-
Reaction: Add activated manganese dioxide (MnO₂, a significant excess, e.g., 15-20 equivalents) to the solution. Heat the suspension to reflux (approx. 80°C) for an extended period, typically 48 hours.[1] The reaction is heterogeneous and requires efficient stirring.
-
Workup: After cooling, the MnO₂ is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to give the crude methyl thiazole-4-carboxylate.
-
Purification: The product can be purified by column chromatography.
Step C: Hydrolysis to Thiazole-4-carboxylic Acid
-
This step is identical to the hydrolysis described in the Hantzsch protocol (Method 1, Step B), using the methyl ester as the starting material. A yield of 89-96% for this final step has been reported.[1]
Comparative Analysis: Hantzsch vs. Cysteine Route
The choice between these synthetic pathways depends on a balance of factors including starting material cost, reaction time, overall yield, and safety considerations.
| Feature | Hantzsch Synthesis | Cysteine-Based Synthesis | Rationale & Field Insights |
| Starting Materials | Thioformamide, Ethyl Bromopyruvate | L-Cysteine HCl, Formaldehyde, MnO₂ | The Hantzsch route requires an α-haloketone, which is often a potent lachrymator and requires careful handling.[8] The cysteine route uses inexpensive, readily available, and safer bulk chemicals.[1] |
| Number of Steps | 2 (Esterification, Hydrolysis) | 3 (Condensation/Esterification, Oxidation, Hydrolysis) | The Hantzsch synthesis is more convergent. The additional oxidation step in the cysteine route can add time and complexity. |
| Reported Yields | Generally high (70-95% for cyclization)[9] | Oxidation: ~71%, Hydrolysis: ~90%. Overall yield is moderate due to the multi-step nature.[1] | While individual steps in the Hantzsch route are high-yielding, the cysteine route's overall yield is impacted by the challenging oxidation step. |
| Reaction Conditions | Reflux in ethanol (moderate) | Extended reflux (48h) for oxidation step; other steps are mild. | The key differentiator is the long, high-temperature oxidation in the cysteine route, which can be energy-intensive on a large scale. |
| Safety & Green Profile | Drawback: Uses toxic/lachrymatory α-haloketones. | Advantage: Avoids α-haloketones. Uses a stoichiometric heavy metal oxidant (MnO₂), which requires disposal. | The avoidance of lachrymators is a significant safety advantage for the cysteine route. However, the large excess of MnO₂ presents a waste disposal challenge, detracting from its "green" credentials.[10] |
| Scalability | Well-established and scalable. | The heterogeneous oxidation with a large excess of MnO₂ can pose challenges for stirring and filtration on an industrial scale. | The Hantzsch synthesis is a classic, robust reaction often favored for its reliability and predictability in scale-up operations. |
Conclusion for the Practicing Scientist
The Hantzsch synthesis remains the go-to method for rapid, reliable, and high-yield access to thiazole-4-carboxylic acid, particularly on a lab scale where handling lachrymatory reagents can be managed effectively in a fume hood. Its high convergence and well-understood mechanism make it a dependable choice.
The cysteine-based synthesis presents a compelling alternative, especially when prioritizing the avoidance of hazardous α-haloketones. It is an excellent choice for academic settings or early-stage research where safety is paramount and throughput is less critical. However, for industrial-scale production, the long reaction time and challenges associated with the large-scale heterogeneous oxidation and waste disposal would need to be carefully optimized and addressed.
Ultimately, the optimal synthetic route is dictated by the specific constraints and priorities of the research or development campaign, balancing the trade-offs between speed, yield, safety, and scalability.
References
-
Cook–Heilbron thiazole synthesis - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2023). Retrieved February 15, 2026, from [Link]
-
Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). Systematic Reviews in Pharmacy, 12(1), 289-301. Retrieved February 15, 2026, from [Link]
-
Hasanah, I., & Ziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(2), 257-270. Retrieved February 15, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved February 15, 2026, from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved February 15, 2026, from [Link]
-
Review on Synthesis and Biological Importance of Thiazole Constituent in Heterocyclic Compounds. (2021). International Journal of Advanced Scientific Research and Engineering Trends, 6(4). Retrieved February 15, 2026, from [Link]
-
Recent Development in the Synthesis of Thiazoles. (2022). Mini-Reviews in Organic Chemistry, 19(6), 734-754. Retrieved February 15, 2026, from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved February 15, 2026, from [Link]
-
synthesis of thiazoles. (2019, January 19). [Video]. YouTube. Retrieved February 15, 2026, from [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). Molecules, 27(15), 4939. Retrieved February 15, 2026, from [Link]
-
Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. (n.d.). CUTM Courseware. Retrieved February 15, 2026, from [Link]
-
Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry. (2022, December 21). [Video]. YouTube. Retrieved February 15, 2026, from [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). [Video]. YouTube. Retrieved February 15, 2026, from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
- A kind of method for preparing thiazole-4-carboxylic acid. (2012). Google Patents.
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2015). Molecules, 20(12), 21846–21860. Retrieved February 15, 2026, from [Link]
-
Thiazole Formation - Thioamides. (n.d.). ChemTube3D. Retrieved February 15, 2026, from [Link]
-
Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2023). Results in Chemistry, 6, 101188. Retrieved February 15, 2026, from [Link]
- Processes for preparing thiazole carboxylic acids. (1966). Google Patents.
-
Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. (2025, January 18). [Video]. YouTube. Retrieved February 15, 2026, from [Link]
- Thiazol-4-carboxylic acid esters and thioesters as plant protection agents. (2009). Google Patents.
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2022). International Journal of Advanced Research in Science, Communication and Technology, 2(3). Retrieved February 15, 2026, from [Link]
-
Hantzsch thiazole synthesis. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Hantzsch synthesis of thiazole from α-haloketones and thioamides. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]
Sources
- 1. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 2. synarchive.com [synarchive.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. benchchem.com [benchchem.com]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. discovery.researcher.life [discovery.researcher.life]
Safety Operating Guide
Operational Guide: Proper Disposal of 2-Amino-thiazole-4-carboxylic acid hydrochloride
Executive Summary
2-Amino-thiazole-4-carboxylic acid hydrochloride (ATCA-HCl) is a critical intermediate in the synthesis of pharmaceutical compounds, particularly peptide mimetics and enzyme inhibitors. While not classified as a P-listed (acutely toxic) substance under US EPA RCRA standards, its acidic nature (HCl salt) and potential for skin/eye irritation require strict adherence to hazardous waste protocols.
This guide provides a self-validating workflow for the disposal of ATCA-HCl, distinguishing between solid reagent waste and solvent-based reaction byproducts.
Chemical Profile & Hazard Assessment
Before initiating disposal, the waste stream must be characterized to prevent incompatible storage, which is the leading cause of laboratory accidents involving organic salts.
Chemical Identity:
-
Compound: 2-Amino-thiazole-4-carboxylic acid hydrochloride
-
CAS Number (Parent Acid): 40283-41-8 (Note: The HCl salt is often treated under the parent CAS or a specific derivative ID depending on the vendor).
-
Molecular Formula: C4H4N2O2S · HCl
Physicochemical & Hazard Data
The following data dictates the engineering controls required during the disposal process.
| Parameter | Specification | Operational Implication |
| Physical State | Crystalline Solid (White to Off-white) | High dust potential; requires respiratory protection during transfer. |
| Acidity (pH) | Strongly Acidic (in H₂O) | Corrosive. Do not mix with cyanides, sulfides, or strong bases (exothermic). |
| Solubility | Soluble in Water, DMSO, Methanol | Waste streams will likely be aqueous or polar-organic. |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | Requires full dermal and ocular protection. |
| Combustion Products | NOx, SOx, HCl gas | Incineration must occur at facilities with scrubbers. |
Expert Insight: The hydrochloride moiety implies that upon contact with moisture or mucous membranes, this compound hydrolyzes to release hydrochloric acid. Consequently, standard dust masks are insufficient; a NIOSH-approved N95 or P100 respirator is recommended during solid waste transfer [1].
Waste Stream Segregation Logic
Effective disposal begins with segregation. Mixing ATCA-HCl with incompatible streams can generate toxic gases (e.g., mixing with bleach/hypochlorite can generate chloramines or chlorine gas due to the amine group and acidic environment).
The Segregation Protocol
-
Solid Waste (Pure Compound): Expired or contaminated solid reagent must be kept separate from liquids to minimize volume and disposal costs.
-
Aqueous Liquid Waste: Solutions containing ATCA-HCl in water or buffers.
-
Critical Check: Ensure pH is < 10. Do not mix with basic waste without controlled neutralization.
-
-
Organic Liquid Waste: Solutions in DMSO, Methanol, or DMF.
-
Critical Check: Segregate as "Halogenated" vs. "Non-Halogenated" based on the solvent, though ATCA-HCl itself contains chlorine. Most facilities accept trace HCl salts in non-halogenated streams, but high concentrations require the "Halogenated" stream.
-
Visual Workflow: Disposal Decision Tree
The following diagram illustrates the logical flow for categorizing and disposing of ATCA-HCl to ensure compliance and safety.
Figure 1: Decision matrix for the segregation and containerization of ATCA-HCl waste streams.
Step-by-Step Disposal Procedures
A. Solid Waste Disposal (Reagent Discard)
Objective: Safely contain solid powder to prevent inhalation and environmental release.
-
PPE Verification: Don nitrile gloves (0.11mm min), safety goggles, lab coat, and N95 respirator.
-
Primary Containment: Transfer the solid ATCA-HCl into a sealable polyethylene bag or its original container if the cap is intact.
-
Secondary Containment: Place the primary container into a wide-mouth high-density polyethylene (HDPE) drum designated for "Solid Hazardous Waste."
-
Labeling: Immediately affix a hazardous waste tag.
-
Constituents: "2-Amino-thiazole-4-carboxylic acid HCl"
-
Hazards: Check "Toxic" and "Corrosive" (due to acidic nature).
-
B. Liquid Waste Disposal (HPLC Waste/Reaction Mixtures)
Objective: Prevent solvent incompatibility and container degradation.
-
Solvent Identification: Determine if the carrier solvent is compatible with HDPE carboys (standard) or requires glass (rare for this compound).
-
Transfer: Funnel the solution into the appropriate carboy (Aqueous Acidic or Organic). Use a funnel with a lid to minimize evaporation.
-
Rinsing: Triple rinse the original reaction vessel with the carrier solvent and add rinsate to the waste carboy.
-
Headspace: Leave at least 10% headspace in the carboy to allow for thermal expansion.
-
Cap Torque: Ensure the cap is torqued to manufacturer specifications (usually 5 ft-lbs for standard 70mm caps) to prevent leakage during transport [2].
Spill Contingency & Emergency Response
Despite rigorous protocols, spills occur. The acidic and solid nature of ATCA-HCl dictates a dry-cleanup method first.
| Spill Type | Immediate Action | Neutralization/Cleanup |
| Dry Powder Spill | Evacuate area of dust. Don N95 mask. | Do not sweep vigorously (creates aerosols). Cover with wet paper towels to dampen, then scoop into a bag. Wipe area with dilute Sodium Bicarbonate (NaHCO₃). |
| Solution Spill | Ventilate area. | Cover with an absorbent pad or vermiculite. If large volume, neutralize carefully with Sodium Bicarbonate or Lime until fizzing stops, then collect. |
| Skin Contact | Remove contaminated clothing. | Flush with water for 15 minutes. The HCl salt can cause delayed burns; medical attention is advised if irritation persists. |
Safety Warning: Never use a vacuum cleaner to clean up chemical spills unless it is an explosion-proof HEPA vacuum specifically designed for hazardous materials. Static electricity can ignite organic dust clouds.
Regulatory Compliance (USA Focus)
Disposal must align with the Resource Conservation and Recovery Act (RCRA).
-
Waste Coding: While ATCA-HCl is not specifically P- or U-listed, it often falls under D002 (Corrosivity) if the pH of the aqueous solution is
, or simply as non-regulated chemical waste that must be incinerated. -
Satellite Accumulation: Waste must be stored at or near the point of generation and under the control of the operator. Containers must remain closed except when adding waste [3].
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23668102, 2-Aminothiazole-4-carboxylic acid hydrochloride. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Generator Regulations. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Hazardous Waste Management. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
